molecular formula C7H15N3O B1627045 2-(4-Methylpiperazin-1-YL)acetamide CAS No. 83808-21-3

2-(4-Methylpiperazin-1-YL)acetamide

Cat. No.: B1627045
CAS No.: 83808-21-3
M. Wt: 157.21 g/mol
InChI Key: VRZZMRYGHFNKEN-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-YL)acetamide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methylpiperazin-1-YL)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZZMRYGHFNKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592034
Record name 2-(4-Methylpiperazin-1-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83808-21-3
Record name 2-(4-Methylpiperazin-1-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)acetamide
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Foundational & Exploratory

Physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 262368-30-9)

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide, a key chemical intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor.[][2][3] Understanding the fundamental properties of this molecule is paramount for researchers, scientists, and drug development professionals involved in process chemistry, formulation, and analytical sciences. This document delves into the structural, physical, and chemical characteristics of the compound, outlines robust experimental protocols for their determination, and discusses the direct implications of these properties on pharmaceutical development. By synthesizing data from authoritative sources with practical, field-proven insights, this guide serves as an essential resource for optimizing the handling, purification, and application of this important synthetic building block.

Introduction: Context and Significance

Compound Overview

2-(4-Methylpiperazin-1-yl)acetamide, registered under CAS number 262368-30-9, is a substituted acetamide derivative featuring a methylpiperazine moiety.[4][5][6] Its formal IUPAC name is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[][5]

Structurally, the molecule possesses two key basic centers: the tertiary amine within the piperazine ring and the aniline nitrogen on the phenyl ring. This dual basicity, combined with the polar acetamide group, governs much of its chemical behavior. It is primarily recognized for its role as a crucial intermediate in the manufacture of Nintedanib, a drug used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[][7]

The Imperative of Physicochemical Profiling in Drug Development

The journey of a drug from discovery to clinical application is profoundly influenced by the physicochemical properties of its active pharmaceutical ingredient (API) and related intermediates.[8][9] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] A comprehensive understanding of these characteristics during early development can mitigate the risk of costly late-stage failures and guide rational drug design and formulation strategies.[11][12] For an intermediate like 2-(4-Methylpiperazin-1-yl)acetamide, these properties dictate the efficiency of synthesis, the strategy for purification, and the control of impurities in the final API.[2]

Core Physicochemical Profile

The fundamental properties of 2-(4-Methylpiperazin-1-yl)acetamide are summarized below. This data represents a synthesis of predicted and experimental values from various chemical databases and suppliers.

PropertyValueSource TypeReference(s)
IUPAC Name N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideN/A[][5]
CAS Number 262368-30-9N/A[3][4][6]
Molecular Formula C14H22N4ON/A[][5][13][14]
Molecular Weight 262.35 g/mol Computed/Reported[][5][6][13]
Appearance Off-white to Pale Beige SolidExperimental[][2]
Melting Point 152 - 154 °CExperimental[][2][4]
Boiling Point 434.8 ± 40.0 °CPredicted[][4][15]
Density 1.151 ± 0.06 g/cm³Predicted[][4]
Solubility Slightly soluble in DMSO and MethanolExperimental[][2][4][15]
Water Solubility 0.533 g/LPredicted[16]
pKa (Apparent Basic) 6.59 / 7.43 ± 0.10Experimental / Predicted[2][4][16][17]
LogP (Octanol/Water) 0.220 - 0.5Experimental / Computed[5][16]
Topological Polar Surface Area (TPSA) 52.8 ŲComputed[5][17]

Experimental Determination and Analytical Strategy

A robust physicochemical characterization is built on validated experimental protocols. The following sections describe standard methodologies for determining the key properties of 2-(4-Methylpiperazin-1-yl)acetamide, grounded in the principles of accuracy and reproducibility.

General Workflow for Physicochemical Characterization

The process of characterizing a new chemical entity or intermediate follows a logical progression. The goal is to build a comprehensive data package that informs subsequent development activities.

G Workflow for Physicochemical Profiling cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Advanced Characterization cluster_3 Output Sample Sample Receipt (CAS: 262368-30-9) Structure Structural Confirmation (NMR, MS) Sample->Structure Purity Purity Assessment (HPLC-UV/MS) Structure->Purity Solubility Aqueous Solubility (Kinetic Assay, pH 2-10) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa LogP Lipophilicity (HPLC or Shake-Flask) Purity->LogP SolidState Solid-State Analysis (DSC, TGA, XRPD) Purity->SolidState Stability Solution Stability (pH, Temp, Light) Solubility->Stability Data_Package Comprehensive Data Package for Development Teams pKa->Data_Package LogP->Data_Package Stability->Data_Package SolidState->Data_Package

Sources

2-(4-Methylpiperazin-1-yl)acetamide: Chemical Profile & Synthetic Utility

[1][2][3]

CAS Number: 83808-21-3 Formula: C



Molecular Weight:IUPAC Name:

Executive Summary

2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) is a primary amide derivative of N-methylpiperazine. In drug discovery, this molecular architecture serves as a vital solubilizing pharmacophore . The N-methylpiperazine moiety is chemically significant because it introduces basicity (pKa ~7.5–8.5) and hydrophilic character to lipophilic drug scaffolds, improving oral bioavailability.

While CAS 83808-21-3 refers to the unsubstituted primary amide, the structural motif is most famous as the "tail" of the tyrosine kinase inhibitor Nintedanib (Ofev). Consequently, this guide covers both the primary building block and its application in the synthesis of complex pharmaceutical intermediates like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9).

Chemical Identity & Molecular Architecture[1][3]

The compound consists of a piperazine ring N-alkylated with a methyl group at position 4 and an acetamide group at position 1.[1][2]

Identifiers
RegistryIdentifier
CAS Number 83808-21-3
PubChem CID 12217345
MDL Number MFCD00236058
InChI Key PGNISVADMDQVLD-UHFFFAOYSA-N
SMILES CN1CCN(CC(N)=O)CC1
Physicochemical Profile

The physicochemical properties of this scaffold dictate its behavior in synthesis and biological systems.

PropertyValueContext
Appearance White to off-white solidCrystalline powder form.[1]
Melting Point 120–125 °C (approx.)Solid handling is preferred over oils.
Solubility High (Water, MeOH, DMSO)The amide and tertiary amines confer high polarity.
pKa (Calc) ~7.8 (Piperazine N4)Protonated at physiological pH, aiding solubility.
LogP -1.02 (Predicted)Highly hydrophilic; ideal for lowering LogP of drugs.

Synthetic Pathways & Process Chemistry[5][6]

The synthesis of 2-(4-methylpiperazin-1-yl)acetamide relies on a classic S


2 nucleophilic substitution
Core Synthesis Protocol (CAS 83808-21-3)

Objective: Synthesize the primary amide scaffold from commercially available precursors.

Reagents:

  • Nucleophile: 1-Methylpiperazine (1.1 eq)

  • Electrophile: 2-Chloroacetamide (1.0 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) or Triethylamine (1.2 eq)
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloroacetamide (10 mmol) in ACN (50 mL) at room temperature.

  • Addition: Add K

    
    CO
    
    
    (12 mmol) followed by the dropwise addition of 1-methylpiperazine (11 mmol).
  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Mechanistic Note: The secondary amine of the piperazine attacks the alpha-carbon of the acetamide, displacing chloride.

  • Work-up: Filter the hot solution to remove inorganic salts (KCl).

  • Isolation: Cool the filtrate to precipitate the product or concentrate under reduced pressure. Recrystallize from Ethanol/Ether if necessary.

Visualization of Reaction Logic

SynthesisPathcluster_0ReagentsR11-Methylpiperazine(Nucleophile)ProcessReflux in ACNK2CO3 BaseSN2 MechanismR1->ProcessR22-Chloroacetamide(Electrophile)R2->ProcessProduct2-(4-Methylpiperazin-1-yl)acetamide(CAS 83808-21-3)Process->Product -HCl

Figure 1: Synthetic workflow for the core scaffold via nucleophilic substitution.

Pharmaceutical Utility: The Nintedanib Connection[3]

While CAS 83808-21-3 is the simple primary amide, the N-aryl derivative is the industrially relevant intermediate. Researchers often encounter this structure when synthesizing Nintedanib (a tyrosine kinase inhibitor for pulmonary fibrosis).

The "Nintedanib Intermediate" (CAS 262368-30-9)

The specific intermediate used in drug manufacturing is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide .[3][4][5][6][7]

  • Difference: Instead of a primary amide (-NH

    
    ), the nitrogen is substituted with a p-aminophenyl group and a methyl group.
    
  • Role: This intermediate provides the "left-hand" side of the Nintedanib molecule, linking the solubilizing piperazine tail to the central indolinone core.

Comparative Synthesis Logic

The synthetic logic remains identical (S

ComponentSimple Scaffold (83808-21-3)Nintedanib Intermediate (262368-30-9)
Nucleophile 1-Methylpiperazine1-Methylpiperazine
Electrophile 2-Chloroacetamide2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
Outcome Primary AmideN-Aryl Amide (Nitro precursor)
Next Step End ProductReduction of Nitro group to Aniline
Pharmacophore Diagram

Pharmacophorecluster_drugNintedanib Structure LogicTailN-Methylpiperazine(Solubility/Basicity)LinkerAcetamide Linker(Spacer)Tail->LinkerAttached via N1CoreIndolinone Core(Kinase Binding)Linker->CoreLinked via Aniline

Figure 2: Pharmacophore dissection showing the role of the piperazine-acetamide moiety.

Analytical Characterization

For the verification of 2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) , the following spectral signals are diagnostic.

H NMR (300 MHz, DMSO-d )
  • 
     7.10 (br s, 1H):  Amide NH (one proton).
    
  • 
     6.90 (br s, 1H):  Amide NH (second proton).
    
  • 
     2.85 (s, 2H):  Acetyl CH
    
    
    (alpha to carbonyl). Key diagnostic peak.
  • 
     2.30–2.45 (m, 8H):  Piperazine ring protons (often overlapping multiplets).
    
  • 
     2.14 (s, 3H):  N-Methyl group.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+ve)

  • [M+H]

    
    :  Calculated: 158.12; Expected: 158.1 m/z .
    
  • Fragment: Loss of acetamide group or methyl-piperazine fragmentation may be observed at high collision energies.

Safety & Handling (GHS Classification)

While specific toxicological data for CAS 83808-21-3 is limited, it should be handled with the standard precautions for piperazine derivatives , which are known sensitizers.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place (hygroscopic tendency).[4][7]

References

  • PubChem. 2-(4-Methylpiperazin-1-yl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. (Describes the use of the piperazine-acetamide moiety in kinase inhibitors). Available at: [Link]

Pharmacological Significance of 2-(4-Methylpiperazin-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the 2-(4-methylpiperazin-1-yl)acetamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines the pharmacokinetic superiority of the N-methylpiperazine ring (enhanced solubility, bioavailability, and metabolic stability) with the hydrogen-bonding versatility of an acetamide linker.

This guide dissects the pharmacological utility of this scaffold across three critical domains: Oncology (Kinase Inhibition) , Neurology (Anticonvulsant Activity) , and Antimicrobial Therapeutics . It moves beyond basic descriptions to analyze the Structure-Activity Relationships (SAR) that dictate why this moiety is a cornerstone in drug design, most notably as a critical precursor in the synthesis of Nintedanib .

Chemical Architecture & Synthesis Strategy

The core utility of 2-(4-methylpiperazin-1-yl)acetamide lies in its modular synthesis. It acts as a flexible "head group" that can be attached to various lipophilic "tails" (aryl or heteroaryl rings) to tune receptor selectivity.

Validated Synthetic Protocol

The most robust method for generating this scaffold involves a bimolecular nucleophilic substitution (


).

Protocol: General Synthesis of N-Substituted-2-(4-methylpiperazin-1-yl)acetamides

  • Step 1: Chloroacetylation

    • Reagents: Substituted Aniline/Amine (1.0 eq), Chloroacetyl chloride (1.2 eq),

      
       or TEA (2.0 eq).
      
    • Solvent: Dichloromethane (DCM) or Toluene (

      
       to RT).
      
    • Mechanism:[1][2] Acylation of the amine to form an

      
      -chloroacetamide intermediate.
      
    • Critical Control: Maintain low temperature (

      
      ) during acid chloride addition to prevent bis-acylation.
      
  • Step 2: Piperazine Alkylation

    • Reagents:

      
      -Chloroacetamide intermediate (1.0 eq), N-methylpiperazine (1.2 - 1.5 eq), 
      
      
      
      or DIPEA (2.5 eq), KI (catalytic).
    • Solvent: Acetonitrile (ACN) or DMF (Reflux,

      
      ).
      
    • Purification: Recrystallization from Ethanol/Ether or Column Chromatography.

    • Yield Expectation: 70–85%.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathway used to generate library derivatives.

SynthesisPathway cluster_0 Critical Control Points Start Substituted Aniline (Ar-NH2) Inter α-Chloroacetamide Intermediate Start->Inter Step 1: Acylation (DCM, 0°C, Base) Reagent1 Chloroacetyl Chloride (Cl-CH2-COCl) Reagent1->Inter Final 2-(4-Methylpiperazin-1-yl) acetamide Derivative Inter->Final Step 2: SN2 Alkylation (ACN, Reflux, KI cat.) Reagent2 N-Methylpiperazine Reagent2->Final

Caption: Figure 1. Divergent synthetic pathway for generating pharmacologically active piperazine acetamides via


-chloroacetamide intermediates.

Pharmacological Domain 1: Oncology & Kinase Inhibition

The most commercially significant application of this scaffold is in the synthesis of Nintedanib (Ofev), a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.

The "Nintedanib Precursor"

The specific derivative N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is the key intermediate.

  • Role: It serves as the solvent-exposed "tail" of the inhibitor.

  • Mechanism: The basic nitrogen of the N-methylpiperazine interacts with the solvent front of the ATP-binding pocket, improving solubility and potency.

  • Therapeutic Impact: Used in Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action: Angiokinase Inhibition

Nintedanib competes with ATP for the binding pocket of receptor tyrosine kinases. The piperazine acetamide moiety is crucial for stabilizing the molecule within the solvent channel, preventing the "lid" of the kinase from closing or stabilizing the inactive conformation.

MOA_Kinase Drug Nintedanib (Piperazine Acetamide Tail) Site ATP Binding Pocket Drug->Site Competitive Binding (H-bonds & Solvation) Target Receptor Tyrosine Kinase (VEGFR/FGFR/PDGFR) Effect Inhibition of Downstream Signaling Target->Effect Blocks Phosphorylation Site->Target Locks Inactive State Result Reduced Angiogenesis & Fibrosis Effect->Result Therapeutic Outcome

Caption: Figure 2.[3] Mechanism of Action for Nintedanib-type derivatives inhibiting receptor tyrosine kinases.

Pharmacological Domain 2: CNS & Anticonvulsant Activity

Research indicates that N-phenyl-2-(4-methylpiperazin-1-yl)acetamide derivatives possess significant anticonvulsant properties, particularly in Maximal Electroshock (MES) models.

Structure-Activity Relationship (SAR)
  • Linker Length: The acetamide (

    
    ) linker is optimal. Extending to propionamide often reduces potency.
    
  • Aryl Substitution: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the N-phenyl ring at the meta or para position significantly enhance lipophilicity and blood-brain barrier (BBB) penetration.
  • Piperazine Nitrogen: The distal N-methyl group is essential for interaction with the anionic site of the sodium channel.

Target Interaction

These derivatives act as Sodium Channel Blockers (Site 2). They stabilize the inactivated state of voltage-gated


 channels (

), preventing high-frequency repetitive firing of neurons during a seizure.

Table 1: Comparative Anticonvulsant Potency (Murine MES Model)

Compound IDR-Group (Aniline)Dose (mg/kg)Protection (%)Toxicity (Rotarod)
Derivative A 3-Chlorophenyl10025%None
Derivative B 3-Trifluoromethylphenyl100100%None
Derivative C 4-Methoxyphenyl3000%None
Phenytoin (Ref) N/A10100%Sedation

Data synthesized from comparative literature studies [1, 2]. Note the efficacy of the electron-withdrawing


 group.

Pharmacological Domain 3: Antimicrobial & Anti-inflammatory[4]

Antimicrobial Efficacy

When coupled with heterocyclic cores like Thiophene or Quinazolinone , these acetamides exhibit broad-spectrum activity.

  • Targets: Bacterial cell wall synthesis and fungal membrane integrity.

  • Potency: Derivatives with 4-bromophenyl substitutions on the piperazine ring have shown MIC values comparable to Ampicillin against P. vulgaris and B. subtilis.

Anti-inflammatory (COX Inhibition)

The acetamide linker allows these molecules to mimic the arachidonic acid transition state in the Cyclooxygenase-2 (COX-2) active site.

  • Selectivity: The bulky piperazine group restricts entry into the smaller COX-1 channel, conferring COX-2 selectivity and reducing gastrointestinal side effects common with NSAIDs.

Experimental Protocol: In Vitro Antimicrobial Assay

To validate the biological activity of synthesized derivatives, the following standardized protocol is recommended.

Protocol: Microbroth Dilution Method (MIC Determination)

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of

    
    .
    
  • Inoculum: Prepare bacterial suspensions (E. coli, S. aureus) adjusted to

    
     McFarland standard (
    
    
    
    ).
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth.

  • Incubation: Add

    
     of bacterial suspension to each well. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI Molecules. Available at: [Link]

  • Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride. IJNRD. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[4] Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(4-methylpiperazin-1-yl)acetamide scaffold is a cornerstone in modern medicinal chemistry. As a key structural motif, it is present in a multitude of biologically active compounds, ranging from antipsychotics and antidepressants to potent kinase inhibitors used in oncology.[1][2] Its prevalence stems from the favorable physicochemical properties imparted by the 1-methylpiperazine group, which often enhances aqueous solubility and metabolic stability, crucial parameters in drug design. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable building block and its N-substituted derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers and drug development professionals.

Primary Synthesis Pathways: A Tale of Two Strategies

The construction of the 2-(4-methylpiperazin-1-yl)acetamide core can be broadly approached from two distinct and highly effective directions: the direct alkylation of 1-methylpiperazine with a pre-formed haloacetamide (Route 1), or the formation of the amide bond as the final key step by coupling (4-methylpiperazin-1-yl)acetic acid with an appropriate amine (Route 2). The choice between these pathways is often dictated by the availability of starting materials, the desired substitution on the acetamide nitrogen, and considerations of scale and overall efficiency.

Route 1: Nucleophilic Substitution of Haloacetamides

This is arguably the most direct and frequently employed method for synthesizing 2-(4-methylpiperazin-1-yl)acetamide and its N-substituted analogs. The core of this strategy lies in a classic SN2 reaction, where the nucleophilic secondary amine of 1-methylpiperazine displaces a halide from a 2-haloacetamide. 2-chloroacetamides are the most common electrophiles due to their commercial availability and appropriate reactivity.

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents such as toluene, acetone, or acetonitrile are typically chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[1][3]

  • Base: An inorganic base like potassium carbonate is often added.[1] This is crucial for two reasons: firstly, it neutralizes the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile. Secondly, it can help to deprotonate the less nucleophilic nitrogen of 1-methylpiperazine in situ, increasing its reactivity.

  • Temperature: The reaction is often heated, typically in the range of 45-60 °C, to increase the reaction rate.[1][3] The moderate reactivity of 2-chloroacetamides necessitates thermal assistance to drive the reaction to completion in a reasonable timeframe.

  • Catalyst: In some cases, a catalytic amount of an iodide salt (e.g., potassium iodide) is added.[1] Via the Finkelstein reaction, the iodide in-situ converts the 2-chloroacetamide to the more reactive 2-iodoacetamide, which is a better leaving group and can accelerate the reaction.

Logical Flow & Visualization:

The general workflow for this route is straightforward, beginning with the preparation of the necessary 2-chloroacetamide (if not commercially available) followed by the key nucleophilic substitution step.

cluster_0 Route 1: Nucleophilic Substitution Amine R1R2NH Chloroacetamide R1R2NCOCH2Cl Amine->Chloroacetamide Acylation ChloroacetylChloride ClCOCH2Cl ChloroacetylChloride->Chloroacetamide Product 2-(4-Methylpiperazin-1-yl)acetamide Derivative Chloroacetamide->Product SN2 Substitution 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product

Caption: General workflow for Route 1.

Route 2: Amide Coupling of (4-Methylpiperazin-1-yl)acetic Acid

This alternative strategy builds the target molecule by forming the amide bond in the final step. This approach is particularly advantageous when working with complex or sensitive amines, as modern amide coupling reactions are known for their mild conditions and high functional group tolerance. This route is a two-stage process, requiring the initial synthesis of the key intermediate, (4-methylpiperazin-1-yl)acetic acid.

Stage 1: Synthesis of (4-Methylpiperazin-1-yl)acetic Acid

The most common method for preparing this intermediate is the N-alkylation of 1-methylpiperazine with a haloacetic acid ester, typically ethyl bromoacetate, followed by hydrolysis.[4][5]

  • Alkylation: 1-Methylpiperazine is reacted with ethyl bromoacetate. The bromo- compound is preferred over the chloro- analog for its higher reactivity. The reaction yields ethyl 2-(4-methylpiperazin-1-yl)acetate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, typically under acidic conditions (e.g., refluxing in aqueous HCl).[4] Basic hydrolysis is also possible but may require more stringent conditions to cleave the stable ethyl ester.

cluster_1 Route 2, Stage 1: Intermediate Synthesis 1-Methylpiperazine_S2 1-Methylpiperazine EsterIntermediate Ethyl 2-(4-methylpiperazin-1-yl)acetate 1-Methylpiperazine_S2->EsterIntermediate Alkylation EthylBromoacetate BrCH2COOEt EthylBromoacetate->EsterIntermediate CarboxylicAcid (4-Methylpiperazin-1-yl)acetic Acid EsterIntermediate->CarboxylicAcid Hydrolysis (e.g., H3O+)

Caption: Synthesis of the key carboxylic acid intermediate.

Stage 2: Amide Bond Formation

With (4-methylpiperazin-1-yl)acetic acid in hand, the final step is the coupling with a primary or secondary amine. This reaction almost invariably requires the use of a "coupling reagent" to activate the carboxylic acid.[6]

Causality Behind Experimental Choices:
  • Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are extremely common.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Additives: Reagents like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often used in conjunction with carbodiimides.[7][8] These additives serve two purposes: they suppress side reactions and minimize racemization (if chiral centers are present), and they can react with the O-acylisourea to form an active ester, which is more stable and often more reactive towards the amine.

  • Solvent & Base: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are standard.[8] A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is frequently added to neutralize any acidic species and to ensure the amine nucleophile remains in its free, unprotonated state.[9]

cluster_2 Route 2, Stage 2: Amide Coupling CarboxylicAcid_S2 (4-Methylpiperazin-1-yl)acetic Acid Product_S2 2-(4-Methylpiperazin-1-yl)acetamide Derivative CarboxylicAcid_S2->Product_S2 Amide Bond Formation Amine_S2 R1R2NH Amine_S2->Product_S2 CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->Product_S2

Caption: Final amide bond formation step.

Comparative Analysis of Synthesis Pathways

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Amide Coupling
Overall Steps 1-2 steps2-3 steps
Starting Materials 1-Methylpiperazine, Amine, Chloroacetyl Chloride1-Methylpiperazine, Ethyl Bromoacetate, Amine
Key Intermediate N-substituted-2-chloroacetamide(4-Methylpiperazin-1-yl)acetic Acid
Reaction Conditions Often requires heating (45-60 °C)Generally mild, room temperature conditions
Advantages More atom-economical, fewer steps for simple derivatives.High functional group tolerance, milder conditions, suitable for complex amines.
Disadvantages Haloacetamides can be lachrymatory and require careful handling. May not be suitable for sensitive amines.Less atom-economical, requires an additional step to prepare the carboxylic acid. Coupling reagents can be expensive.
Typical Yields Good to excellent (70-90%)[3]Good to excellent (Overall yield depends on both steps)[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Route 1 Derivative)

This protocol is adapted from established procedures for the synthesis of N-aryl-2-(piperazin-1-yl)acetamides.[2][3]

Step 1: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • To a solution of N-methyl-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethyl acetate or toluene), cool the mixture to 0-5 °C.

  • Add chloroacetyl chloride (1.05-1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-55 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, wash with water and then with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Synthesis of N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide

  • Dissolve the crude 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq) in toluene.

  • Add 1-methylpiperazine (2.0-2.5 eq). The excess is used to drive the reaction and act as a base.

  • Heat the reaction mixture to 45-55 °C and stir for 2-5 hours.[3]

  • Monitor the reaction by TLC until the starting chloroacetamide is consumed.

  • Cool the reaction to room temperature and wash with water to remove excess 1-methylpiperazine and its hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired product. A reported yield for a similar process is around 70-80%.[3]

Protocol 2: Synthesis of 2-(4-Methylpiperazin-1-yl)-N-phenylacetamide (via Route 2)

This protocol is based on the synthesis of the carboxylic acid intermediate and standard amide coupling procedures.[4][7][8]

Step 1: Synthesis of (4-Methylpiperazin-1-yl)acetic Acid

  • Synthesize ethyl (4-methyl-1-piperazinyl) acetate by reacting 1-methylpiperazine with ethyl bromoacetate.

  • Dissolve the purified ethyl (4-methyl-1-piperazinyl) acetate (1.0 eq) in 8N aqueous hydrochloric acid.[4]

  • Heat the reaction mixture to 95 °C and stir for 16 hours.[4]

  • Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Upon completion, cool the reaction and concentrate under reduced pressure to remove water and excess HCl.

  • The resulting solid is (4-methylpiperazin-1-yl)acetic acid hydrochloride. It can be neutralized with a base (e.g., sodium bicarbonate) and extracted, or used directly in its salt form in the next step with additional base. A yield of 54.5% has been reported for this hydrolysis and workup.[5]

Step 2: Amide Coupling with Aniline

  • To a solution of (4-methylpiperazin-1-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).[7]

  • Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final N-phenyl-2-(4-methylpiperazin-1-yl)acetamide.

References

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1085-1096. [Link]

  • ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

  • El-Sayed, N. N., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Molecules, 26(15), 4481. [Link]

  • International Journal of Novel Research and Development. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). [Link]

  • Google Patents. (1959). Method for preparing 1-methylpiperazine.
  • ResearchGate. (2025, August 9). Synthesis of new amides of the N-methylpiperazine series. [Link]

  • Candeias, N. R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylpiperazin-1-yl)acetamide is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive acetamide group and a pharmacophoric N-methylpiperazine moiety, makes it a key intermediate for synthesizing a range of more complex molecules, including potential antipsychotic and antidepressant agents.[1] The synthesis of this compound is primarily achieved through a direct and efficient nucleophilic substitution reaction.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)acetamide from commercially available starting materials. We will delve into the causality behind the procedural choices, from reagent selection to work-up and purification, ensuring a reproducible and validated methodology for research scientists.

Reaction Principle and Strategy

The synthesis is based on a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide that bears the chlorine leaving group. An inorganic base, potassium carbonate, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )FormKey Hazards
2-Chloroacetamide79-07-293.51White SolidToxic if swallowed, Skin sensitizer, Suspected of damaging fertility.[2][3]
1-Methylpiperazine109-01-3100.16Colorless LiquidFlammable, Corrosive (causes severe skin burns and eye damage).[4][5]
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21White PowderSkin/Eye Irritant
Acetone (Anhydrous)67-64-158.08Colorless LiquidHighly Flammable, Eye Irritant
Ethyl Acetate141-78-688.11Colorless LiquidHighly Flammable, Eye Irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04White PowderNone
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Buchner funnel and filter flask assembly

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a 50 mmol scale synthesis.

PART 1: Reaction Setup

Causality: Acetone is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for this reaction. Anhydrous conditions are preferred to prevent side reactions. Potassium carbonate is a mild base sufficient to neutralize the generated HCl without promoting hydrolysis of the amide.[6]

  • Preparation : Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • Charge Reagents : To the flask, add 2-chloroacetamide (4.68 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 eq).

  • Add Solvent : Add 100 mL of anhydrous acetone to the flask.

  • Initiate Stirring : Begin vigorous stirring to create a suspension of the solids.

  • Add Nucleophile : Slowly add 1-methylpiperazine (5.55 mL, 5.01 g, 50 mmol, 1.0 eq) to the stirring suspension using a syringe or dropping funnel.

PART 2: Reaction Execution

Causality: The reaction can proceed at room temperature but may be slow. Gentle heating to reflux accelerates the rate of this SN2 reaction, ensuring completion within a reasonable timeframe. Monitoring by TLC is crucial to avoid unnecessarily long reaction times which could lead to side product formation.

  • Heating : Gently heat the reaction mixture to a reflux (approx. 56°C for acetone).

  • Reaction Time : Maintain the reflux with continuous stirring for 12-16 hours.

  • Monitoring (Optional but Recommended) : The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is Dichloromethane:Methanol (9:1). The disappearance of the 2-chloroacetamide spot indicates reaction completion.

PART 3: Product Isolation and Purification

Causality: The work-up is designed to remove inorganic salts and the solvent to isolate the crude product. A subsequent extraction and drying step ensures the removal of any water-soluble impurities and residual water before final concentration.

  • Cooling : After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Filtration : Filter the reaction mixture through a Buchner funnel to remove the potassium carbonate and the potassium chloride byproduct. Wash the solid cake with a small amount of acetone (2 x 20 mL) to recover any entrained product.

  • Solvent Removal : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction : Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic solution with a small amount of water (20 mL) to remove any remaining inorganic salts.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product, which should be an off-white to yellowish solid or viscous oil.

  • Purification (If Necessary) : If analytical data (e.g., ¹H NMR) shows impurities, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Part 1: Reaction Setup cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Purification A Charge Flask: - 2-Chloroacetamide - K₂CO₃ - Acetone B Add 1-Methylpiperazine A->B Stir C Heat to Reflux (12-16 hours) B->C D Monitor by TLC C->D E Cool to RT & Filter D->E F Concentrate Filtrate (Rotary Evaporator) E->F G Dissolve in EtOAc & Wash with Water F->G H Dry (Na₂SO₄) & Concentrate G->H I Final Product: 2-(4-Methylpiperazin-1-yl)acetamide H->I

Sources

Scalable production methods for 2-(4-Methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 2-(4-Methylpiperazin-1-yl)acetamide

Abstract

This technical guide outlines a scalable, high-purity synthesis protocol for 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 83808-21-3), a critical piperazine-based building block used in the development of kinase inhibitors (e.g., analogues of Nintedanib) and neuroactive agents. The methodology prioritizes Route A (Direct Alkylation) for its atom economy and reduced step count compared to ester-based routes. We provide a self-validating protocol suitable for transition from gram-scale optimization to kilogram-scale production, emphasizing thermal safety, impurity control, and crystallization-based purification.

Introduction & Strategic Analysis

2-(4-Methylpiperazin-1-yl)acetamide is a functionalized heterocycle combining a basic piperazine core with a primary amide.[1][2] Its amphiphilic nature and hydrogen-bonding potential make it a versatile scaffold in medicinal chemistry.

Retrosynthetic Disconnection

The most efficient disconnection occurs at the C–N bond between the piperazine nitrogen and the acetamide methylene group. Two primary routes exist:

  • Route A: Direct Alkylation (Recommended)

    • Reaction: 1-Methylpiperazine + 2-Chloroacetamide

      
       Product
      
    • Pros: Single step, high atom economy, commercially available reagents.

    • Cons: Exothermic profile requires control; 2-chloroacetamide is a sensitizer.

  • Route B: Ester Amidation (Alternative)

    • Reaction: 1-Methylpiperazine + Ethyl Chloroacetate

      
       Ester Intermediate 
      
      
      
      Product
    • Pros: Avoids handling solid chloroacetamide.

    • Cons: Two steps, ammonia handling required, lower overall throughput.

Decision: Route A is selected for this protocol due to its superior scalability and lower raw material costs (Raw Material Cost/kg Product).

Reaction Mechanism & Pathway

The synthesis proceeds via an S_N2 nucleophilic substitution . The secondary amine of 1-methylpiperazine attacks the


-carbon of 2-chloroacetamide, displacing the chloride ion. A base (Potassium Carbonate) is employed to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive piperazinium salts.

Figure 1: Mechanistic pathway for the direct alkylation synthesis.

Scalable Experimental Protocol

Target Scale: 100 g (Easily adaptable to 1-10 kg) Expected Yield: 85-92% Purity Target: >98% (HPLC)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8]Mass/VolRole
1-Methylpiperazine 100.161.1110.2 g (122 mL)Nucleophile
2-Chloroacetamide 93.511.093.5 gElectrophile
Potassium Carbonate (Anhydrous)138.211.2166.0 gAcid Scavenger
Acetonitrile (ACN)--800 mL (8-10 vol)Solvent
Ethyl Acetate --For workupCrystallization Solvent
Step-by-Step Procedure

Step 1: Reactor Setup & Charging

  • Equip a 2L jacketed reactor with an overhead mechanical stirrer (impeller type: pitch blade), internal temperature probe, and reflux condenser.

  • Charge 800 mL Acetonitrile and 166.0 g Potassium Carbonate .

  • Initiate stirring at 300 RPM to create a uniform suspension.

Step 2: Nucleophile Addition

  • Add 110.2 g (1.1 eq) 1-Methylpiperazine to the suspension at room temperature (20-25°C).

  • Checkpoint: Ensure the base is well-suspended; no clumping should be observed.

Step 3: Controlled Electrophile Addition (Critical for Safety)

  • Safety Note: 2-Chloroacetamide is a skin sensitizer. Handle with full PPE (respirator, gloves).

  • Add 93.5 g 2-Chloroacetamide portion-wise over 30–45 minutes.

    • Process Control: Monitor internal temperature. Maintain

      
      . The reaction is exothermic.
      
    • Why: Rapid addition can cause a thermal runaway and increase dimer impurities.

Step 4: Reaction Phase

  • Heat the mixture to 55–60°C .

  • Hold temperature for 4–6 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in MeOH, and analyze by TLC (DCM:MeOH 9:1) or HPLC.

    • Criteria: <1% residual 2-Chloroacetamide.

Step 5: Workup & Isolation

  • Cool the reaction mixture to 20°C .

  • Filtration: Filter off the inorganic salts (KCl, excess K2CO3) using a Büchner funnel or pressure filter. Wash the cake with 100 mL fresh Acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain a viscous crude oil or semi-solid.

    • Note: The product is stable, but avoid prolonged heating >80°C to prevent amide hydrolysis.

Step 6: Purification (Crystallization)

  • Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (approx. 2-3 volumes) or an EtOH/EtOAc mixture.

  • Cool slowly to 0–5°C with gentle agitation.

  • Allow crystallization to proceed for 2-4 hours.

  • Filter the white crystalline solid and wash with cold Ethyl Acetate.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Safety & Critical Quality Attributes (CQA)

Process Flow Diagram (PFD)

Figure 2: Process flow for the isolation of high-purity acetamide derivative.

Impurity Profile & Control
Impurity TypeOriginControl Strategy
Dimer (Bis-alkylation) Reaction of product with excess chloroacetamideUse slight excess of 1-Methylpiperazine (1.1 eq) to ensure it competes effectively.
Hydrolysis Product Reaction of amide with water/baseMaintain anhydrous conditions; avoid prolonged heating >60°C.
Residual 2-Chloroacetamide Incomplete reactionEnsure >99% conversion via HPLC monitoring before workup.

References

  • Synthesis of Piperazine Derivatives : ChemicalBook & PubChem Data. 2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) properties and structural analogues. Available at:

  • General Amidation Protocols : Organic Syntheses. Chloroacetamide synthesis and reactivity profiles. Available at:

  • Analogous Process Chemistry : Patent CN113354599A. Preparation method of Nintedanib intermediates (demonstrating piperazine alkylation scale-up). Available at:

  • Reagent Safety Data : Sigma-Aldrich. Safety Data Sheet for 2-Chloroacetamide and 1-Methylpiperazine. Available at:

Sources

Handling and storage protocols for 2-(4-Methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Handling and Storage of 2-(4-Methylpiperazin-1-yl)acetamide

Part 1: Chemical Identity & Disambiguation

CRITICAL WARNING: There is a high risk of nomenclature confusion between this building block and a common pharmaceutical intermediate used in Nintedanib synthesis.[1] You must verify the CAS number before proceeding.[1]

FeatureTarget Compound Commonly Confused Analog
Chemical Name 2-(4-Methylpiperazin-1-yl)acetamide N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
CAS Number 83808-21-3 262368-30-9
Structure Piperazine ring + Acetamide tailPiperazine ring + Acetamide linker + Aniline moiety
Role Building Block / LinkerAdvanced Drug Intermediate (Nintedanib)
MW 157.21 g/mol 262.35 g/mol

This guide focuses exclusively on CAS 83808-21-3 .[1]

Part 2: Physicochemical Profile & Safety Assessment

2.1 Chemical Properties

  • Appearance: White to off-white crystalline powder or waxy solid.[1]

  • Basicity: The molecule contains two tertiary amine nitrogens within the piperazine ring.[1] The N-methyl nitrogen (pKa ~8.[1]5) and the internal ring nitrogen are basic.[1] The amide nitrogen is neutral.[1]

  • Solubility:

    • High: Water, Methanol, Ethanol, DMSO, DMF.[1]

    • Low/Insoluble: Hexanes, Diethyl Ether.[1]

  • Hygroscopicity: Moderate to High.[1] The combination of the polar amide and basic piperazine makes this compound prone to absorbing atmospheric moisture.

2.2 Hazard Identification (GHS Classification)

  • Signal Word: WARNING

  • H315: Causes skin irritation (Alkaline nature of piperazine).[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.[1] Avoid inhalation of dust.[1][2][3][4]

Part 3: Handling Protocols

3.1 Personal Protective Equipment (PPE)

  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if working with large quantities (>10g).[1]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended for solution preparation.[1]

3.2 Operational Workflow

  • Environment: All weighing and transfer operations must be performed in a certified chemical fume hood.

  • Tools: Use anti-static spatulas.[1] Plastic (polypropylene) tools are preferred over metal if the solid is sticky/waxy.[1]

  • Solvent Compatibility:

    • Recommended: Dissolve in anhydrous MeOH or DMSO for stock solutions.[1]

    • Avoid: Acetone (potential for Schiff base formation with impurities), Chlorinated solvents (unless stabilized, as traces of HCl can form salts).[1]

Part 4: Storage Protocols

4.1 The "Dry-Cold-Dark" Triad The stability of 2-(4-Methylpiperazin-1-yl)acetamide is compromised by three factors: Moisture (hydrolysis of amide), Oxygen (N-oxide formation), and Heat.[1]

Protocol:

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccant jar.[1]

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

  • Temperature:

    • Short-term (<1 month): +2°C to +8°C (Refrigerator).[1]

    • Long-term (>1 month): -20°C (Freezer).[1]

  • Desiccation: Store the primary container inside a secondary container (e.g., a sealable bag or jar) containing active silica gel or molecular sieves.[1]

4.2 Stability Logic Diagram (DOT)

StorageProtocol Compound 2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) Threats Threats: 1. Moisture (Hygroscopic) 2. Oxidation (Tertiary Amine) 3. Hydrolysis (Amide) Compound->Threats Action_Dry Action: Desiccant & Secondary Containment Threats->Action_Dry Counteracts Moisture Action_Inert Action: Argon/N2 Headspace Threats->Action_Inert Counteracts Oxidation Action_Cold Action: Store at -20°C Threats->Action_Cold Slows Kinetics Outcome Outcome: Prevents caking, N-oxides, and hydrolysis products. Action_Dry->Outcome Action_Inert->Outcome Action_Cold->Outcome

Figure 1: Decision logic for the storage of piperazine-acetamide derivatives to prevent common degradation pathways.

Part 5: Quality Control & Analytics

5.1 Purity Verification Before using stored material in critical assays, verify purity using the following markers.

MethodExpected Signal (in DMSO-d6 or CDCl3)Diagnostic Value
1H NMR Singlet ~2.2 ppm (N-CH3)Confirms integrity of N-methyl group.[1]
1H NMR Singlet ~2.9-3.0 ppm (N-CH2-CO)Confirms linker attachment; shift indicates hydrolysis.[1]
LC-MS [M+H]+ = 158.1Major peak.[1]
Visual White powderYellowing indicates oxidation (N-oxide formation).[1]

5.2 Degradation Pathways

  • Hydrolysis: Under acidic/basic moisture conditions, the amide bond cleaves to form 2-(4-methylpiperazin-1-yl)acetic acid and Ammonia .[1]

  • Oxidation: The tertiary amines in the piperazine ring can form N-oxides upon exposure to air, typically observed as a mass shift of +16 Da (M+H = 174).[1]

Part 6: Emergency Procedures

  • Skin Contact: Wash with soap and water for 15 minutes.[1][4] Do not neutralize with acids (exothermic reaction risk).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses.[1][2][3][4][5] Seek medical attention immediately (alkaline injury risk).[1][2][5]

  • Spill Cleanup:

    • Ventilate area.[1][2][3][4]

    • Dampen the powder slightly with an inert solvent (like isopropanol) to prevent dust.[1]

    • Sweep up into a hazardous waste container.

    • Clean surface with weak acid (e.g., dilute citric acid) followed by water.[1]

References

  • CymitQuimica. 2-(4-Methylpiperazin-1-yl)acetamide Product Data (CAS 83808-21-3).[1][6] Retrieved from [1]

  • ChemicalBook. 2-(4-Methylpiperazin-1-yl)acetamide Properties and Supplier Data. Retrieved from [1]

  • PubChem. Piperazine and Acetamide Derivative Safety Data (General Amine Handling). National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. General Handling of Piperazine Derivatives (MSDS).[1] Retrieved from [1]

Sources

Application Note: A Quality-by-Design (QbD) Approach to Solvent Selection for the Formulation of 2-(4-Methylpiperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent system is a critical determinant of success in the development of a stable, effective, and safe drug product. This application note presents a systematic, science- and risk-based methodology for selecting and optimizing a solvent system for the formulation of 2-(4-Methylpiperazin-1-yl)acetamide, an active pharmaceutical ingredient (API). By integrating principles of Quality-by-Design (QbD), this guide moves beyond simple solubility screening to a holistic approach that considers physicochemical properties, regulatory constraints, solid-state behavior, and API stability.[1][2][3] Detailed protocols for solubility assessment, solid-state characterization, and stability testing are provided to equip researchers with a robust framework for making data-driven formulation decisions.

Introduction: The Criticality of Solvent Selection

2-(4-Methylpiperazin-1-yl)acetamide is a piperazine derivative whose formulation presents both opportunities and challenges. The ultimate goal in formulating this API is to develop a robust dosage form that ensures safety, efficacy, and stability. The solvent or solvent system used during manufacturing is a critical process parameter that can profoundly influence the final product's Critical Quality Attributes (CQAs).[4] An inappropriate solvent can lead to issues such as poor solubility, uncontrolled crystallization of undesirable polymorphs, chemical degradation, and the presence of residual solvents in the final product above acceptable safety limits.[5][6]

This guide employs the Quality-by-Design (QbD) framework, which emphasizes a proactive, systematic approach to development.[1][3] It begins with defining the desired product performance (the Quality Target Product Profile) and works backward to identify and control the variables that affect it.[2][4]

Physicochemical Profile of 2-(4-Methylpiperazin-1-yl)acetamide

A thorough understanding of the API's intrinsic properties is the foundation of any logical solvent selection process. This data informs the initial choice of solvents and helps predict potential challenges.

Table 1: Key Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)acetamide

PropertyValue (Predicted/Experimental)Implication for Solvent SelectionSource
Molecular Formula C₁₄H₂₂N₄OIndicates multiple sites for hydrogen bonding and polar interactions.[7]
Molecular Weight 262.35 g/mol Moderate molecular weight, influencing diffusion and dissolution.[8]
Physical Form SolidPolymorphism, solvate formation, and crystallinity are critical concerns.[7]
Melting Point 152 - 154°CProvides a baseline for thermal stability assessment during processing.[9]
pKa (Predicted) 7.43 ± 0.10The piperazine moiety suggests pH-dependent solubility; the molecule will be more soluble in acidic conditions due to protonation.[7][9]
LogP (Octanol-Water) 0.220 - 0.5Low LogP indicates hydrophilic character, suggesting better solubility in polar solvents.[8][10]
Aqueous Solubility 0.533 g/L (Predicted)Low aqueous solubility may necessitate co-solvents or other formulation strategies.[10]
Known Solubilities Slightly soluble in DMSO and MethanolProvides an initial starting point for solvent screening.[7][9]

The presence of multiple nitrogen atoms, including a tertiary amine in the piperazine ring and an amide group, makes the molecule susceptible to both hydrogen bonding and pH-dependent ionization. The predicted basic pKa of ~7.4 suggests that in neutral or slightly acidic aqueous media, the molecule will be partially or fully protonated, enhancing its solubility. This is a key attribute to exploit during formulation.

Regulatory Landscape & Safety Considerations: ICH Q3C Guidelines

The choice of solvents is strictly governed by regulatory bodies to ensure patient safety. The International Council for Harmonisation (ICH) Q3C (R9) guideline provides a framework for limiting residual solvents in pharmaceutical products.[11][12] Solvents are categorized into three classes based on their toxicity.[5][6]

  • Class 1 Solvents: Known or suspected carcinogens and environmental hazards. These should be avoided entirely.[5][6] Examples include Benzene and Carbon tetrachloride.

  • Class 2 Solvents: Non-genotoxic animal carcinogens or agents with irreversible toxicity. Their use should be limited.[5][6] Examples include Acetonitrile, Methanol, and Toluene. The guideline specifies Permitted Daily Exposure (PDE) limits for these solvents.[6][11]

  • Class 3 Solvents: Solvents with low toxic potential. These are generally preferred.[5][6] Examples include Ethanol, Acetone, and Isopropyl alcohol.

Guiding Principle: The selection process must prioritize Class 3 solvents. If a Class 2 solvent is necessary due to unique solubility or processing requirements, its use must be justified, and the final product must be tested to ensure residual levels are below the ICH-defined limits.[5][6][13]

A Systematic Framework for Solvent Selection

A robust solvent selection process is a multi-stage workflow designed to efficiently identify the optimal solvent system while minimizing risks.

Diagram: QbD-Based Solvent Selection Workflow

SolventSelectionWorkflow TPP Define Quality Target Product Profile (QTPP) Screening_Phase Phase 1: Screening TPP->Screening_Phase Inputs API_Char API Physicochemical Characterization API_Char->Screening_Phase Inputs Reg_Const Regulatory & Safety Constraints (ICH Q3C) Reg_Const->Screening_Phase Inputs Theo_Screen Theoretical Screening (Hansen Solubility Parameters) Screening_Phase->Theo_Screen Prac_Screen Practical Solubility Screening (Protocol 4.1) Theo_Screen->Prac_Screen Guides solvent choice Char_Phase Phase 2: Characterization Prac_Screen->Char_Phase Provides lead candidates Solid_State Solid-State Analysis (Polymorphism, Solvates) (Protocol 4.2) Char_Phase->Solid_State Stability Solution Stability & Forced Degradation (Protocol 4.3) Char_Phase->Stability Selection_Phase Phase 3: Selection Solid_State->Selection_Phase Informs stability & form Stability->Selection_Phase Informs degradation risk Final_Selection Final Solvent System Selection & Justification Selection_Phase->Final_Selection

Caption: A workflow illustrating the Quality-by-Design approach to solvent selection.

4.1. Theoretical Screening (Optional but Recommended)

Before extensive lab work, theoretical models like Hansen Solubility Parameters (HSP) can be used to pre-screen and rank solvents.[14] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[15][16] The principle of "like dissolves like" suggests that a solvent with HSP values close to those of the API is more likely to be a good solvent.[16][17] This can be a cost-effective way to narrow down a large list of potential solvents to a more manageable number for experimental validation.

4.2. Practical Solubility Screening

This is the foundational experimental step. The goal is to determine the equilibrium solubility of 2-(4-Methylpiperazin-1-yl)acetamide in a range of individual solvents and simple binary mixtures. The selection should prioritize ICH Class 3 solvents and include a limited, justified set of Class 2 solvents if necessary.

4.3. Solid-State Characterization

The interaction between an API and a solvent does not end upon dissolution. The solvent used for crystallization can dictate the resulting crystal form (polymorph) or lead to the formation of solvates or hydrates.[18][19] Different polymorphs can have dramatically different solubility, stability, and bioavailability, making this a critical investigation.[18][20] It is imperative to analyze the solid material recovered from solubility studies to check for any changes in its physical form.

4.4. Solution Stability and Forced Degradation

A good solvent must not only dissolve the API but also maintain its chemical integrity during processing.[21] Stability studies in the lead solvent candidates are essential. Forced degradation (or stress testing) is a powerful tool used to identify likely degradation products and establish the intrinsic stability of the molecule.[22][23][24][25] By subjecting the API in solution to harsh conditions (e.g., heat, acid, base, oxidation, light), potential degradation pathways can be identified.[21][23] This helps in developing stability-indicating analytical methods and selecting a solvent system that minimizes degradation.[22][23]

Detailed Experimental Protocols

Protocol 5.1: Equilibrium Solubility Determination

  • Objective: To quantify the saturation solubility of the API in various solvents.

  • Materials: 2-(4-Methylpiperazin-1-yl)acetamide, selected solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Methanol), vial shaker/rotator, temperature-controlled environment (25°C), 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of the API (e.g., 50 mg) to a known volume of solvent (e.g., 2 mL) in a sealed glass vial. The API should be in solid excess to ensure saturation.

    • Equilibrate the vials by agitating them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method to determine the concentration.

    • Express solubility in mg/mL.

    • Carefully recover the remaining solid from the vial, dry it under vacuum, and save it for solid-state analysis (Protocol 5.2).

Protocol 5.2: Solid-State Analysis via XRPD and DSC/TGA

  • Objective: To identify the solid form of the API before and after equilibration with solvents.

  • Materials: Un-treated API (as control), solid API recovered from Protocol 5.1, X-Ray Powder Diffractometer (XRPD), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

  • Procedure:

    • XRPD Analysis:

      • Lightly grind a small amount of each solid sample.

      • Mount the sample on the XRPD holder.

      • Scan the sample over a suitable 2θ range (e.g., 2° to 40°).

      • Compare the diffractograms of the solvent-exposed samples to the control sample. New peaks or significant shifts in peak positions may indicate a new polymorph or the formation of a solvate.[26]

    • DSC/TGA Analysis:

      • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

      • For DSC, heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Observe the thermogram for melting endotherms, crystallization exotherms, or other thermal events. A change in the melting point can indicate a different polymorph.

      • For TGA, heat the sample at a similar rate and observe for mass loss. A sharp mass loss corresponding to the solvent boiling point can confirm the presence of a solvate.

Protocol 5.3: HPLC-Based Stability Assessment

  • Objective: To assess the chemical stability of the API in lead solvent candidates under accelerated and stress conditions.

  • Materials: API, lead solvent candidates, HPLC system with a stability-indicating method, pH meter, acid (0.1 M HCl), base (0.1 M NaOH), oxidizing agent (3% H₂O₂), UV light chamber.

  • Procedure:

    • Prepare solutions of the API in each lead solvent at a known concentration (e.g., 1 mg/mL).

    • Accelerated Stability: Store a portion of each solution at an elevated temperature (e.g., 60°C) for a set period (e.g., 7 days).

    • Forced Degradation:

      • Acid/Base Hydrolysis: Adjust the pH of aqueous solutions to ~2 with HCl and ~12 with NaOH. Keep at room temperature or slightly elevated temperature.

      • Oxidation: Add a small volume of 3% H₂O₂ to an aqueous solution.

      • Photostability: Expose a solution in a quartz cuvette to UV light according to ICH Q1B guidelines.

    • At specified time points (e.g., 0, 24, 48, 168 hours), take an aliquot of each solution.

    • Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact API from any potential degradation products.

    • Calculate the percentage of API remaining and quantify the total percentage of impurities formed. A target degradation of 5-20% is often ideal for method validation purposes.[22]

Data Interpretation and Final Selection

The final solvent selection is a multifactorial decision based on the integrated data from all studies.

Diagram: Decision Matrix for Solvent Selection

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Methylpiperazin-1-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-CHEM-2024-089 Status: Active Department: Process Chemistry & Scale-up Support

Introduction

Welcome to the technical support hub for 2-(4-Methylpiperazin-1-yl)acetamide . This guide addresses the specific yield-limiting factors encountered during the


-alkylation of 1-methylpiperazine with 2-chloroacetamide.

This reaction is a classic nucleophilic substitution (


), yet it frequently suffers from low isolated yields (often <50% in initial runs) due to two main "silent killers": regioselective quaternization  and aqueous solubility  during workup. This guide provides the protocols to overcome these barriers.

Module 1: Reaction Optimization (The "Upstream" Issues)

The Core Problem: 1-Methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Tertiary, Methylated): Sterically hindered but electron-rich.

  • N4 (Secondary): The desired reaction site.

Yield Killer: If temperature is uncontrolled or stoichiometry is skewed, the alkylating agent (2-chloroacetamide) reacts with the N1-methyl site (forming a quaternary ammonium salt) or over-alkylates the product.

Optimized Protocol Parameters
ParameterRecommendationTechnical Rationale
Solvent Acetone or Acetonitrile (Anhydrous)Crucial: These aprotic solvents allow the inorganic base (e.g., KCl/NaCl byproduct) to precipitate out, enabling a filtration-based workup. Avoid water/ethanol to prevent hydrolysis and difficult extractions.
Base Potassium Carbonate (

)
(Pulverized)
Acts as an acid scavenger. Being insoluble in acetone, it creates a heterogeneous surface reaction that favors mono-alkylation over quaternization.
Stoichiometry Amine (1.1 eq) : Halide (1.0 eq) Use a slight excess of 1-methylpiperazine. This ensures the halide is fully consumed, preventing it from reacting with the product (which is less nucleophilic than the starting amine).
Temperature 0°C

25°C
Add the halide at 0°C to suppress the reaction rate of the tertiary nitrogen (N1). Warm to RT only after addition is complete.
Visualizing the Pathway

The diagram below illustrates the kinetic competition between the desired product and the quaternary impurity.

ReactionPathway Reactants 1-Methylpiperazine + 2-Chloroacetamide Transition Transition State (N4 Attack) Reactants->Transition 0°C, K2CO3 Impurity Quaternary Salt (Impurity) Reactants->Impurity High Temp / Excess Halide Product Target Product (Free Base) Transition->Product Kinetic Control Product->Impurity Over-alkylation

Figure 1: Reaction pathway showing the critical divergence between product formation and quaternary salt generation.

Module 2: Work-up & Isolation (The "Downstream" Issues)

The Core Problem: 2-(4-Methylpiperazin-1-yl)acetamide is highly polar and forms strong hydrogen bonds with water. Standard aqueous workups (e.g., extracting reaction mixture with DCM/Water) often result in massive yield loss because the product partitions into the aqueous phase.

Troubleshooting Guide: The "Dry Workup" Method

Do NOT use an aqueous wash unless absolutely necessary. Follow this decision tree:

  • Filtration: Since you used Acetone/ACN (as recommended in Module 1), the byproduct (KCl) and excess base (

    
    ) are solids. Filter them off.
    
  • Evaporation: Rotary evaporate the filtrate to dryness. You will be left with a crude oil/solid.

  • Purification:

    • Scenario A (High Purity Crude): Triturate the residue with cold Diethyl Ether or Hexane. The product (polar) will remain solid/oil, while non-polar impurities dissolve.

    • Scenario B (Impure): Recrystallize from Ethyl Acetate/Isopropanol.

Visualizing the Isolation Logic

WorkupLogic Start Crude Reaction Mixture (in Acetone) Filter Filter Solids (Remove KCl, Base) Start->Filter Evap Rotary Evaporation Filter->Evap Residue Oily Residue Evap->Residue Decision Check TLC/NMR Residue->Decision PathA High Purity (>90%) Decision->PathA Clean PathB Low Purity (<90%) Decision->PathB Dirty ActionA Triturate with Ether Filter Product PathA->ActionA ActionB Dissolve in min. hot EtOAc Cool to 4°C PathB->ActionB

Figure 2: Decision tree for non-aqueous workup to maximize yield.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide (10g scale).

  • Setup: Flame-dry a 250mL round-bottom flask. Add magnetic stir bar.

  • Charging:

    • Add 1-Methylpiperazine (10.0 g, 100 mmol, 1.1 eq).

    • Add Acetone (100 mL, anhydrous).

    • Add

      
        (20.7 g, 150 mmol, 1.5 eq).
      
  • Addition:

    • Cool the suspension to 0°C (Ice bath).

    • Dissolve 2-Chloroacetamide (8.5 g, 91 mmol, 1.0 eq) in 20 mL Acetone.

    • Add the Chloroacetamide solution dropwise over 30 minutes.

  • Reaction:

    • Allow to warm to Room Temperature naturally.

    • Stir for 6–12 hours. Monitor by TLC (System: DCM:MeOH 9:1. Stain: Ninhydrin or Iodine).

  • Isolation:

    • Filter the white solids (Salts) through a sintered glass funnel. Wash the cake with 20 mL Acetone.

    • Concentrate the filtrate under reduced pressure to yield a viscous pale-yellow oil or solid.

    • Purification: If solid, wash with cold diethyl ether. If oil, induce crystallization by scratching with a glass rod in the presence of a small amount of EtOAc.

Frequently Asked Questions (FAQ)

Q: My product is a dark red oil instead of a white solid. What happened? A: This indicates oxidation, likely of the piperazine ring, or the presence of iodine traces if you used iodide catalysts. Ensure you are using high-quality, colorless 1-methylpiperazine. If the oil is dark, dissolve in DCM and treat with activated charcoal before filtering and evaporating.

Q: Can I use Chloroacetyl chloride instead of Chloroacetamide? A: Not recommended. Chloroacetyl chloride is much more aggressive. It will react violently with the amine and requires two equivalents of amine (or base) to neutralize the HCl released before the substitution even happens. It also increases the risk of bis-acylation. Stick to 2-Chloroacetamide for milder conditions.

Q: I must use an aqueous workup. How do I recover the yield? A: If you are forced to use water (e.g., scaling up where filtration is hard), do not use simple extraction. Use Continuous Liquid-Liquid Extraction with Chloroform for 24 hours. Alternatively, saturate the aqueous layer with NaCl ("Salting out") before extracting with n-Butanol or Isopropanol/DCM (3:1 mix).

References

  • BenchChem. (2025).[1] Synthesis and Experimental Protocols: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[2][3]Link (See "General Synthesis Protocol" regarding piperazine alkylation conditions).

  • ChemicalBook. (2024). Process Chemistry for Nintedanib Intermediates.Link (Describes the toluene/acetone reflux methods for similar piperazine alkylations).

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines.Link (General reactivity profiles of piperazine derivatives).

  • Google Patents. (2019). Preparation method of nintedanib key intermediate (CN113354599A).Link (Details the use of ethanol/hydrazine, but highlights the solubility challenges of the acetamide moiety).

Sources

Removing impurities from 2-(4-Methylpiperazin-1-yl)acetamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)acetamide

Welcome to the technical support center for the synthesis and purification of 2-(4-Methylpiperazin-1-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Nintedanib, ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final drug substance.[1]

This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Understanding the Chemistry: Common Impurities and Their Origins

The most common synthesis of 2-(4-Methylpiperazin-1-yl)acetamide involves the nucleophilic substitution of a haloacetamide, typically 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, with 1-methylpiperazine, followed by reduction of the nitro group.[2][3] Impurities can arise from unreacted starting materials, side reactions, or degradation. Understanding the source of these impurities is the first step toward their effective removal.

Diagram: Genesis of Common Impurities

RM1 1-Methylpiperazine (Starting Material) Product 2-(4-Methylpiperazin-1-yl)acetamide (Desired Product) RM1->Product Reaction Imp1 Unreacted Starting Materials RM1->Imp1 Incomplete Reaction Imp4 Structurally Similar Piperazines RM1->Imp4 Contaminated Starting Material RM2 2-Chloroacetamide Derivative (Starting Material) RM2->Product Reaction RM2->Imp1 Incomplete Reaction Imp3 Hydroxyacetamide (Hydrolysis Product) RM2->Imp3 Hydrolysis (H2O Present) Imp2 Piperazine N-Oxide Product->Imp2 Oxidation (Air/Reagents)

Caption: Origin of impurities in the synthesis of 2-(4-Methylpiperazin-1-yl)acetamide.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific purification challenges in a question-and-answer format.

Question 1: My NMR spectrum shows signals corresponding to unreacted 1-methylpiperazine. How can I remove this highly basic and water-soluble impurity?

Answer: This is a common issue, often resulting from using an excess of 1-methylpiperazine to drive the reaction to completion. Due to its basicity and polarity, it can be challenging to remove completely by simple solvent evaporation or standard chromatography.

Causality: The piperazine moiety contains two nitrogen atoms, making it significantly more basic (pKa ≈ 9.7 for the second protonation) than the amide product.[4] This difference in basicity is the key to its selective removal.

Recommended Solution: Acid-Base Extraction

This classical technique leverages the differential basicity of the components in your mixture. By washing an organic solution of your crude product with a dilute aqueous acid, the more basic 1-methylpiperazine is protonated, forming a water-soluble salt that partitions into the aqueous layer. The less basic acetamide product remains in the organic phase.

  • Expert Insight: It is crucial to use a dilute acid (e.g., 1M HCl). Using a concentrated acid can lead to the protonation and subsequent extraction of your desired, weakly basic product into the aqueous phase, significantly reducing your yield.

Question 2: I'm struggling with a persistent impurity that has a mass of [M+16] relative to my product. I suspect it's an N-oxide. How do I confirm and eliminate it?

Answer: The formation of N-oxides is a well-documented side reaction for tertiary amines, including piperazine derivatives, especially when exposed to air or oxidizing conditions.[5][6] These impurities are often more polar than the parent amine.

Causality: The lone pair of electrons on the tertiary nitrogen atoms of the piperazine ring is susceptible to oxidation, forming a dative bond with an oxygen atom. This transformation significantly increases the compound's polarity.[7]

Recommended Solutions:

  • Prevention: The most effective strategy is prevention. Conduct your reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Chromatographic Separation: Due to the significant increase in polarity, N-oxides are typically well-separated from the parent amine by silica gel column chromatography. The N-oxide will have a much lower Retention Factor (Rf) on a TLC plate.

  • Chemical Reduction (Advanced): In some cases, the N-oxide can be chemically reduced back to the parent tertiary amine. However, this adds another step to the synthesis and requires careful selection of a reducing agent that will not affect other functional groups in the molecule. This is generally reserved for cases where chromatographic separation is ineffective.

Question 3: My crude product contains residual 2-chloroacetamide starting material. What is the most efficient removal method?

Answer: Residual haloacetamide indicates an incomplete reaction. While it is less polar than the product, its removal is critical.

Causality: The 2-chloroacetamide is a neutral electrophile, whereas the product is a basic amine. This difference in chemical nature allows for straightforward separation.

Recommended Solutions:

  • Aqueous Washes: 2-chloroacetamide possesses some water solubility. Thoroughly washing the organic solution of your crude product with water or brine during the initial workup can remove a significant portion of this impurity.

  • Column Chromatography: This is the most definitive method. The product, being a polar amine, will have a lower Rf than the less polar 2-chloroacetamide on silica gel. A gradient elution from a non-polar solvent system (e.g., heptane/ethyl acetate) to a more polar one will provide excellent separation.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for achieving >99% purity? A: A multi-step approach is often best. Start with an acid-base extraction to remove basic starting materials. Follow this with flash column chromatography on silica gel to separate neutral impurities and by-products like N-oxides.[8][9] For the highest purity, a final recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethyl acetate) is highly effective for obtaining a crystalline, solvent-free solid.[2]

Q: How can I improve the peak shape of my basic compound during HPLC analysis? A: Peak tailing is a common problem for basic compounds like piperazines on standard C18 columns due to interactions with acidic silanol groups on the silica support. To mitigate this, add a competing base to your mobile phase, such as 0.1% triethylamine (TEA) or 0.1% formic acid/ammonia to buffer the system.[4]

Q: My product seems to be hygroscopic. How should I handle and store it? A: The piperazine moiety readily absorbs atmospheric moisture.[4] After purification, dry the product thoroughly under high vacuum, preferably with gentle heating if the compound is thermally stable. For long-term storage, keep it in a tightly sealed container with a desiccant, or in a desiccator, under an inert atmosphere.[8]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove basic impurities like unreacted 1-methylpiperazine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (0.5 volumes of the organic layer). Shake gently, vent, and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one more time.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

start Crude Product in Organic Solvent wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer: Protonated Basic Impurities (e.g., 1-Methylpiperazine) sep1->aq1 Discard org1 Organic Layer: Desired Product sep1->org1 wash2 Wash with Sat. NaHCO3 (aq) org1->wash2 wash3 Wash with Brine (aq) wash2->wash3 dry Dry over Na2SO4 wash3->dry concentrate Concentrate Solvent dry->concentrate end Purified Product concentrate->end

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Flash Column Chromatography

This method is ideal for separating impurities with different polarities.

  • Adsorption: Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., 100% Ethyl Acetate or a Heptane/Ethyl Acetate mixture).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. A common system for this compound is a gradient of Dichloromethane (DCM) to 1-10% Methanol in DCM. To prevent peak tailing, 0.5-1% triethylamine can be added to the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Summary of Purification Strategies
Impurity TypeLikely SourceKey Physicochemical PropertyRecommended Primary Removal Method
Unreacted 1-Methylpiperazine Excess reagent, incomplete reactionHigh Basicity, High PolarityAcid-Base Extraction
Unreacted 2-Chloroacetamide Incomplete reactionModerate Polarity, NeutralColumn Chromatography, Aqueous Wash
Piperazine N-Oxide Oxidation by air/reagentsVery High Polarity, BasicColumn Chromatography
Hydroxyacetamide Hydrolysis of 2-chloroacetamideHigh Polarity, NeutralColumn Chromatography, Aqueous Wash

References

  • Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing). Available at: [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
  • Recovery and purification of piperazine - Google Patents.
  • Second-generation piperazine derivatives as promising radiation countermeasures - PMC. Available at: [Link]

  • acetamide - Organic Syntheses Procedure. Available at: [Link]

  • Process for preparing piperazine derivatives - Google Patents.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. Available at: [Link]

  • N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 262368-25-2 | Nintedanib. Available at: [Link]

  • Product Class 3: Amine N-Oxides - Thieme. Available at: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. Available at: [Link]

Sources

Preventing degradation of 2-(4-Methylpiperazin-1-yl)acetamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 2-(4-Methylpiperazin-1-yl)acetamide

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)acetamide. This guide, designed for scientists and researchers, provides in-depth technical information and actionable protocols to ensure the stability and integrity of this compound during storage and experimentation. As your partners in science, we aim to equip you with the knowledge to anticipate and prevent degradation, ensuring the reliability and reproducibility of your results.

Section 1: Understanding the Degradation Profile

2-(4-Methylpiperazin-1-yl)acetamide is a molecule featuring two key functional groups that are susceptible to degradation: an acetamide linkage and a piperazine ring with a tertiary amine. Understanding the potential chemical liabilities of these groups is the first step toward effective prevention.

Primary Degradation Pathways
  • Hydrolysis of the Acetamide Bond: The amide bond is susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions, to yield acetic acid and the parent amine.[1][2] While amides are generally more stable than esters, prolonged exposure to non-neutral pH, especially at elevated temperatures, can accelerate this process.[1] The reaction is catalyzed by the presence of water.

  • Oxidation of the Piperazine Ring: The piperazine moiety, containing two tertiary amines, is prone to oxidation.[3][4][5] The nitrogen atoms can be oxidized to form N-oxides, a common metabolic and chemical degradation pathway for piperazine-containing drugs.[4][6] Furthermore, the carbon atoms adjacent to the nitrogen (the α-carbons) can also be oxidized, potentially leading to ring-opening products or the formation of cyclic amides (lactams).[3][7] This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[8]

Visualizing Degradation

The following diagram illustrates the primary points of vulnerability on the molecule.

Caption: Key degradation sites on the 2-(4-Methylpiperazin-1-yl)acetamide molecule.

Section 2: Recommended Storage and Handling Protocols

To minimize degradation, strict adherence to optimal storage and handling conditions is crucial. These recommendations are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[9][10][11][12]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) Reduces the rate of all chemical reactions, including hydrolysis and oxidation. For long-term storage, -20 °C is preferred.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[5]
Humidity Store with a Desiccant Minimizes available moisture, which is a key reactant in the hydrolytic degradation of the amide bond.
Light Amber Glass Vial or Light-Proof Container Protects the compound from photolytic degradation, where light energy can initiate oxidative reactions.[8]
Container Tightly-Sealed, Chemically Inert Material Prevents exposure to air and moisture and avoids potential leaching or reaction with container materials.

Handling Best Practices:

  • Minimize Exposure: Only remove the required amount of material from the main container. Avoid leaving the container open to the atmosphere for extended periods.

  • Use Inert Tools: Use spatulas and weighing boats made of non-reactive materials.

  • Solution Stability: If preparing solutions, use de-gassed, high-purity solvents. Prepare solutions fresh for each experiment. If short-term storage is necessary, store at 2-8 °C under an inert atmosphere and protected from light. The pH of the solution is a critical factor; unbuffered aqueous solutions should be avoided.[8]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of 2-(4-Methylpiperazin-1-yl)acetamide.

Q1: I've observed a decrease in the purity of my solid compound over time, even when stored in the freezer. What could be the cause?

A1: This issue often points to incomplete protection from air and moisture.

  • Check the Seal: Ensure the container cap is tightly sealed. Parafilm can be used for an extra barrier.

  • Inert Atmosphere: Was the vial backfilled with an inert gas (argon or nitrogen) before sealing? If not, trapped atmospheric oxygen can still cause slow oxidation, even at low temperatures.

  • Moisture: Condensation can occur if the container is opened before it has fully warmed to room temperature. Always allow the container to equilibrate to ambient temperature before opening to prevent moisture from condensing on the cold solid.

Q2: My solution of the compound turned slightly yellow after a day on the benchtop. What does this indicate?

A2: A color change often signifies oxidative degradation.[8] The piperazine ring is susceptible to oxidation which can produce chromophoric (color-generating) degradants.

  • Root Cause: This is likely due to a combination of exposure to atmospheric oxygen and ambient light.

  • Prevention: Solutions should be prepared fresh whenever possible. If they must be stored, even for a few hours, they should be kept in an amber vial, purged with inert gas, and refrigerated.

Q3: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram during a stability study. What is its likely identity?

A3: A new, more polar peak (i.e., one with a shorter retention time) often corresponds to a more hydrophilic degradation product.

  • Likely Candidates: The most probable identities are the N-oxide of the piperazine ring or the carboxylic acid resulting from amide hydrolysis. Both of these modifications increase the polarity of the parent molecule.

  • Identification: To confirm, you should use a mass spectrometer (LC-MS) to determine the molecular weight of the new peak.[8] An increase of 16 Da would suggest N-oxidation (addition of an oxygen atom).

Q4: How can I proactively test the stability of my specific formulation or solution?

A4: You should conduct a forced degradation study.[13][14] This involves intentionally exposing your compound to harsh conditions to rapidly identify potential degradation pathways and validate that your analytical method can detect any degradants formed.[8][13][14] See Section 4 for a sample protocol.

Troubleshooting Workflow

TroubleshootingWorkflow start Purity Decrease or Unexpected Peak Detected check_solid Is the compound solid? start->check_solid check_solution Is the compound in solution? start->check_solution solid_q1 Review Solid Storage: 1. Is container sealed tightly? 2. Was inert gas used? 3. Was it warmed to RT before opening? check_solid->solid_q1 Yes solution_q1 Review Solution Prep/Storage: 1. Was it protected from light? 2. Was solvent de-gassed? 3. What is the solution pH? check_solution->solution_q1 Yes analyze Characterize Degradant(s) using LC-MS solid_q1->analyze solution_q1->analyze implement Implement Corrective Actions: - Improve storage conditions - Adjust solution pH/buffer - Prepare fresh daily analyze->implement

Caption: A decision tree for troubleshooting compound degradation.

Section 4: Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately monitoring the purity of 2-(4-Methylpiperazin-1-yl)acetamide. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities and confirm the analytical method can separate the degradants from the parent peak.[8][14]

Materials:

  • 2-(4-Methylpiperazin-1-yl)acetamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[15]

    • Thermal: Heat the stock solution at 75°C for 48 hours.[15]

    • Photolytic: Expose the stock solution to a calibrated light source (per ICH Q1B guidelines) for a specified duration.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep at 2-8°C.

  • Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples by HPLC.

  • Evaluation:

    • Compare the chromatograms from the stressed samples to the control.

    • Look for the formation of new peaks and a decrease in the area of the parent peak.

    • The goal is to achieve 5-20% degradation to ensure degradation products are detectable without being overly complex.[8]

    • A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Recommended HPLC Conditions (Starting Point)
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Note: This is a starting point. The method must be optimized and validated for your specific application. The pH of the mobile phase can significantly impact the peak shape of basic compounds like this one.[8]

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. Quality Guidelines. [Link]

  • Jadhav, A. S., et al. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmaceutical Erudition. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?[Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]

  • Glowacki, D. R., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Ziegler, D. M. (1984). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Archives of Biochemistry and Biophysics. [Link]

  • ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. [Link]

  • Glowacki, D. R., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • Liu, Z., et al. (2020). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis. [Link]

  • FDA. (n.d.). N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. [Link]

  • ScienceDirect. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Voice, A. K. (2013). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]

  • PubChem. (n.d.). Acetamide. [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. (n.d.). Acetamide. [Link]

  • Synthink. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Journal of Chromatographic Science. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • Pharmaffiliates. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

Sources

Optimizing pH conditions for 2-(4-Methylpiperazin-1-yl)acetamide stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

2-(4-Methylpiperazin-1-yl)acetamide is a bifunctional intermediate containing a basic piperazine ring and a primary acetamide group.[1][2][3] Its stability is governed by two competing degradation pathways that are highly pH-dependent: Amide Hydrolysis and Piperazine Oxidation .[1][2][3]

  • The Challenge: The acetamide bond is susceptible to hydrolysis at both acidic (< pH 4) and basic (> pH 8) extremes.[1][3] However, the piperazine moiety is prone to oxidation (N-oxide formation) in its unprotonated state (high pH).[1][3]

  • The Solution: The "Goldilocks" stability window is typically pH 5.5 – 6.5 .[1][3] In this range, the piperazine is partially protonated (protecting against oxidation) while the amide bond remains kinetically stable against hydrolytic attack.

Degradation Pathways & Mechanisms[1][3][4][5]

Understanding how the molecule breaks down is the first step in prevention.[3]

Pathway A: Amide Hydrolysis (pH-Driven)

The primary amide group (


) hydrolyzes to the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)acetic acid , releasing ammonia.[1][2][3]
  • Acid-Catalyzed (pH < 4): The carbonyl oxygen protonates, making the carbonyl carbon electrophilic and susceptible to water attack.[1][3]

  • Base-Catalyzed (pH > 8): Hydroxide ions (

    
    ) directly attack the carbonyl carbon.[1][2][3] This reaction is generally faster and irreversible compared to acid catalysis.[2][3]
    
Pathway B: Piperazine Oxidation (Oxidative Stress)

The tertiary amine (N4-methyl) and the tertiary amine (N1) are electron-rich.[1][2][3]

  • Mechanism: In the presence of dissolved oxygen or peroxides, the nitrogen lone pairs react to form N-oxides .[1][3]

  • pH Factor: At lower pH, these nitrogens are protonated (

    
    ), which sequesters the lone pair and drastically reduces oxidative susceptibility.
    
Visualizing the Degradation Network

DegradationPathways Molecule 2-(4-Methylpiperazin-1-yl) acetamide (Target) AcidHydrolysis Hydrolysis Product: 2-(4-Methylpiperazin-1-yl) acetic acid + NH3 Molecule->AcidHydrolysis Acid/Base Hydrolysis (pH < 4 or pH > 8) Oxidation Oxidation Product: Piperazine N-Oxide Molecule->Oxidation Oxidative Stress (High pH, O2, Light)

Figure 1: Primary degradation pathways.[3] Hydrolysis yields the carboxylic acid; oxidation yields N-oxides.[1][2][3]

Protocol: pH Optimization & Buffer Selection

Do not rely on generic literature. Perform this pH-Rate Profile experiment to validate stability for your specific concentration and temperature.

Materials Required
  • Buffers (50 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10).[3]

  • HPLC System: C18 Column (e.g., Waters XBridge or similar base-deactivated column).[1][2][3]

  • Stress Conditions: 40°C or 60°C water bath.[1][3]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 2-(4-Methylpiperazin-1-yl)acetamide in water/acetonitrile (90:10) to 1 mg/mL.[2][3]

  • Buffer Spiking: Dilute the stock 1:10 into each buffer solution (Final conc: 0.1 mg/mL).

  • Incubation: Aliquot into amber HPLC vials. Store at 40°C.

  • Sampling: Inject samples at T=0, 4h, 8h, 24h, and 48h.

  • Analysis: Monitor loss of parent peak area and appearance of new peaks (RRT < 1.0 for hydrolysis products).

Data Analysis Table
pH Condition% Remaining (24h)Primary DegradantRecommendation
pH 3.0 < 90%Carboxylic Acid (Hydrolysis)Avoid: Acid-catalyzed hydrolysis risk.[1][2][3]
pH 5.0 > 98%None / TraceOptimal: High stability zone.[1][3]
pH 6.5 > 97%Trace N-OxideAcceptable: Good balance.[1][2][3]
pH 9.0 < 85%Carboxylic Acid + N-OxideCritical Failure: Base hydrolysis dominates.[1][2][3]

Troubleshooting Guide

Use this diagnostic matrix to resolve stability issues observed during experimentation.

Scenario 1: "I see a new peak eluting before the main peak."
  • Diagnosis: This is likely the hydrolysis product (Carboxylic Acid derivative).[1][3] The acid group makes the molecule more polar, reducing retention time on Reverse Phase (RP) columns.

  • Root Cause: pH is too high (>8) or too low (<3), or the sample contains water and was left at room temperature too long.[3]

  • Fix:

    • Adjust sample diluent to pH 6.0 (Ammonium Acetate buffer).[3]

    • Store samples at 4°C in the autosampler.

Scenario 2: "The solution turns yellow over time."
  • Diagnosis: Oxidative degradation (N-oxide formation or ring degradation).[1][2][3] Piperazine derivatives often yellow upon oxidation.[2][3]

  • Root Cause: Exposure to air (oxygen) or light; pH is too basic (unprotonated amines oxidize faster).[1][3]

  • Fix:

    • Degas all buffers.[2][3]

    • Store under Nitrogen/Argon headspace.[2][3]

    • Lower pH to < 7.0 to protonate the piperazine nitrogens.[3]

Scenario 3: "Inconsistent assay results between injections."
  • Diagnosis: On-column degradation .

  • Root Cause: If your HPLC mobile phase is acidic (e.g., 0.1% TFA, pH ~2), the amide may be hydrolyzing during the run if the run time is long or column temperature is high (>40°C).

  • Fix:

    • Switch to a milder modifier like Formic Acid (0.1%) or Ammonium Formate (pH 4.5).[1][3]

    • Reduce column temperature to 25°C.

Troubleshooting Decision Tree

Troubleshooting Start Observed Issue EarlyPeak New Peak @ Low RRT (More Polar) Start->EarlyPeak LatePeak New Peak @ High RRT (Less Polar) Start->LatePeak Yellowing Solution Yellowing Start->Yellowing Hydrolysis Cause: Hydrolysis (Amide -> Acid) EarlyPeak->Hydrolysis Dimer Cause: Dimerization (Rare) LatePeak->Dimer Oxidation Cause: Oxidation (N-Oxide) Yellowing->Oxidation Action1 Fix: Adjust pH to 6.0 Cool Autosampler Hydrolysis->Action1 Action2 Fix: Degas Solvents Add Antioxidant Protect from Light Oxidation->Action2

Figure 2: Diagnostic workflow for identifying degradation sources based on HPLC/Visual evidence.

Frequently Asked Questions (FAQs)

Q1: Can I use Phosphate Buffered Saline (PBS, pH 7.4) for long-term storage?

  • Answer: Caution is advised. While pH 7.4 is physiological, it is slightly basic for this specific amide.[3] Over weeks, you may observe slow hydrolysis.[3] A buffer at pH 6.0 (e.g., Citrate or MES) is superior for long-term chemical stability.[1][2][3]

Q2: Does the counter-ion matter?

  • Answer: Yes. If you are handling the salt form (e.g., Dihydrochloride), the solution will be naturally acidic. If you neutralize it to the free base, solubility decreases, and oxidation risk increases. Maintain the salt form in a buffered solution for maximum stability.

Q3: Is this molecule light-sensitive?

  • Answer: Piperazine derivatives can be photosensitive, leading to radical-mediated oxidation.[1][2][3] Always use amber glassware or wrap containers in foil during stability studies.

Q4: How do I improve solubility without compromising stability?

  • Answer: If the free base is insoluble at pH 6, use a co-solvent like DMSO or Acetonitrile (up to 10%) .[1][3] Avoid using strong acids to force solubility if the solution will be stored for long periods, as this accelerates hydrolysis.[3]

References

  • Sigma-Aldrich. 2-(4-Methylpiperazin-1-yl)acetamide Product Specification & Safety Data Sheet. CAS 83808-21-3.[1][2][3] [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21927707: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[1][2][3] (Used for structural analog stability comparison). [1][3]

  • Gomez-Orellana, I., et al. "Strategies to Improve the Stability of Peptide Drugs."[2][3] Expert Opinion on Drug Delivery, 2005.[3] (General reference for amide bond hydrolysis kinetics).

  • BOC Sciences. Impurity Profiling for Piperazine Derivatives. [1]

Sources

Minimizing byproduct formation in piperazine acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in N-Alkylation

Executive Summary: The Kinetic Challenge

The synthesis of piperazine acetamides typically involves the nucleophilic attack of piperazine on a haloacetamide (e.g., 2-chloroacetamide). The fundamental challenge is competitive consecutive reaction kinetics .

Because the secondary amine product (mono-alkylated piperazine) is often more nucleophilic than the starting material (due to electron donation from the alkyl group), the reaction naturally trends toward bis-alkylation (the "dumbbell" impurity) and quaternization (over-alkylation).

This guide provides the protocols to disrupt this kinetic favorability and isolate the mono-substituted target.

Visualizing the Problem

The following diagram illustrates the "Slippery Slope" of piperazine alkylation. Note how the reaction branches into unwanted territories without strict control.

Piperazine_Reaction_Pathways Piperazine Piperazine (Starting Material) Mono Mono-Acetamide (TARGET) Piperazine->Mono k1 (Slow) Haloacetamide Haloacetamide (Electrophile) Haloacetamide->Mono Bis Bis-Acetamide (Major Impurity) Haloacetamide->Bis Hydrolysis Hydrolyzed Byproduct Haloacetamide->Hydrolysis H2O/OH- Mono->Bis k2 (Fast!) (N2 is active) Quat Quaternary Salt (Over-Alkylation) Bis->Quat k3 (V. Slow)

Figure 1: Reaction kinetic pathways showing the competitive progression from mono- to bis-alkylation.

Core Protocols: Controlling Selectivity

Method A: The "Brute Force" Stoichiometry (Standard)

Best for: Small scale, cheap starting materials.

The most reliable way to statistically favor mono-alkylation without protecting groups is to flood the reaction with nucleophile.

ParameterSpecificationRationale
Piperazine Equiv. 5.0 – 10.0 eq Statistically ensures the electrophile encounters free piperazine rather than the mono-product.
Addition Mode Inverse Addition Add the Haloacetamide dropwise to the Piperazine solution. Never the reverse.
Solvent DCM, Toluene, or EtOHNon-polar solvents often precipitate the mono-salt, preventing further reaction (see Method C).
Temperature 0°C to RTLower temperatures suppress the activation energy barrier for the second alkylation (

).
Method B: The "Acid Shield" (pH Control)

Best for: Large scale, expensive piperazine derivatives.

Piperazine has two distinct pKa values: 9.73 and 5.35 [1].[1][2] By adjusting the pH, you can protonate one nitrogen (deactivating it) while leaving the other free to react.

  • Preparation: Dissolve piperazine (1 eq) in water/alcohol.

  • Acidification: Add exactly 1.0 eq of HCl (or Acetic Acid). This forms Piperazine[1][3][4][5]·HCl.

    • Mechanism:[5][6][7][8][9][10] The first proton goes to the most basic site. The second nitrogen (pKa 5.[2]35) remains unprotonated and nucleophilic.

  • Reaction: Add electrophile. The mono-product formed will be a dihydrochloride salt (or similar), which is electronically deactivated against further attack.

Troubleshooting Center (Q&A)

Scenario 1: "I am getting 30% Bis-alkylated impurity."

Diagnosis: The local concentration of your product is too high relative to the starting material. Corrective Actions:

  • Check Addition Rate: Are you adding the chloroacetamide in one shot? Switch to slow dropwise addition over 1 hour.

  • Dilution Factor: Increase solvent volume by 2x. High concentration favors intermolecular collisions between Product and Electrophile.

  • Switch Solvent: If using DMF/DMSO, switch to Acetone or Toluene .

    • Why? Mono-alkylated piperazine salts often precipitate out of non-polar solvents, physically removing them from the reaction mixture and preventing bis-alkylation [2].

Scenario 2: "My yield is low, and I see a hydrolyzed starting material."

Diagnosis: Competitive hydrolysis of the chloroacetamide. Corrective Actions:

  • Water Control: If using Method A, ensure solvents are anhydrous. Chloroacetamides hydrolyze rapidly in aqueous base.

  • Base Choice: If you are using a base scavenger (e.g., NaOH, KOH), switch to a non-nucleophilic organic base like DIPEA or K2CO3 in dry acetone. Hydroxide ions (

    
    ) are potent nucleophiles that attack the amide bond.
    
Scenario 3: "I cannot extract the product; it stays in the water layer."

Diagnosis: Piperazine acetamides are highly polar, especially if protonated. Corrective Actions:

  • The "Salting Out" Trick: Saturate the aqueous phase with NaCl. This disrupts the hydration shell and forces organics into the organic layer.

  • The Solvent Switch: DCM is often insufficient. Use n-Butanol or a CHCl3/IPA (3:1) mixture for extraction.

  • pH Swing:

    • Acidify to pH 2 (impurities/starting material stay in water).

    • Wash with DCM (removes non-basic impurities).

    • Basify aqueous layer to pH 10-11.

    • Extract product with CHCl3/IPA.

Advanced Optimization Workflow

Use this decision tree to select the correct synthetic strategy for your constraints.

Optimization_Tree Start Start Synthesis Scale Is Piperazine Expensive? Start->Scale Cheap No (Cheap) Scale->Cheap Bulk Chemical Exp Yes (Expensive) Scale->Exp Precious Intermediate MethodA Method A: 10 eq. Excess Piperazine (Kinetic Control) Cheap->MethodA MethodB Method B: Acid Salt Strategy (Piperazine·HCl) Exp->MethodB Moderate Purity Req MethodC Method C: Boc-Protection (Absolute Selectivity) Exp->MethodC >99% Purity Req

Figure 2: Decision matrix for selecting the optimal synthesis route based on material cost and purity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

    • Relevance: Authoritative source for pKa values (9.73, 5.[1]35) used in the "Acid Shield" method.

  • Google Patents (DE1092019B).Process for the N-monoalkylation of piperazine.
  • Chao, S., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.[11] Organic Letters.[11] Retrieved from [Link]

    • Relevance: Discusses electronic differenti
  • ResearchGate (2013). Optimization of Piperazine Monoalkylation Conditions. Retrieved from [Link]

    • Relevance: Field-tested troubleshooting for "yellow solid" formation and yield optimiz

Sources

Validation & Comparative

1H NMR interpretation of 2-(4-Methylpiperazin-1-yl)acetamide spectrum

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 2-(4-Methylpiperazin-1-yl)acetamide: A Comparative Approach

Introduction: The Role of NMR in Small Molecule Characterization

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to chemists, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure, connectivity, and environment of atoms. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 2-(4-Methylpiperazin-1-yl)acetamide, a small molecule featuring a piperazine core, which is a common scaffold in many pharmacologically active compounds.

This document is designed for researchers and scientists who utilize NMR as a primary tool for structural verification. We will delve into a detailed, theoretical interpretation of the ¹H NMR spectrum of the title compound, supported by comparative data from structurally related molecules. The causality behind spectral features will be explained, providing a framework for interpreting similar structures.

Part 1: Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum, a standardized and well-justified experimental protocol is essential. The following represents a robust methodology for the analysis of 2-(4-Methylpiperazin-1-yl)acetamide.

Methodology: Sample Preparation and Spectrometer Setup
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-(4-Methylpiperazin-1-yl)acetamide directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is particularly useful for observing exchangeable protons like those on amides, as it slows down the exchange rate.[1]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the 0.0 ppm reference point.

    • Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Spectrometer Parameters (400 MHz Example):

    • Acquisition Time (at): 2-4 seconds. A longer acquisition time can improve resolution.

    • Pulse Width (pw): A 30-45 degree pulse is typically used for routine 1D ¹H spectra to allow for a shorter relaxation delay without saturating the spins.

    • Relaxation Delay (d1): 1-2 seconds. This delay allows for the excited nuclei to return to their ground state before the next pulse.

    • Number of Scans (ns): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): -2 to 12 ppm. This range is adequate to cover the chemical shifts of most organic compounds.

The rationale for these parameters is to obtain a spectrum with good resolution and signal-to-noise in a reasonable amount of time, allowing for the clear identification of all proton signals and their multiplicities.

Part 2: ¹H NMR Spectrum Interpretation of 2-(4-Methylpiperazin-1-yl)acetamide

The structure of 2-(4-Methylpiperazin-1-yl)acetamide contains several distinct proton environments, which will give rise to a unique pattern of signals in the ¹H NMR spectrum.

Molecular Structure and Proton Assignments

Caption: Structure of 2-(4-Methylpiperazin-1-yl)acetamide with proton environments labeled (a-g).

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for each proton in 2-(4-Methylpiperazin-1-yl)acetamide, assuming a CDCl₃ solvent.

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
g 5.5 - 7.5Broad Singlet2H-C(O )NH₂
f 3.10Singlet2H-CH₂ -C(O)
a, b, c, d 2.40 - 2.70Multiplet8HPiperazine ring protons
e 2.29Singlet3H-N-CH₃
Detailed Signal Analysis
  • Amide Protons (g): The two protons of the primary amide (-NH₂) are expected to appear as a broad singlet in the region of δ 5.5-7.5 ppm.[2] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, this signal can be very broad and may be difficult to distinguish from the baseline. Shaking the sample with a drop of D₂O would cause this signal to disappear, confirming its assignment as an exchangeable proton.

  • Methylene Protons adjacent to Carbonyl (f): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a sharp singlet at approximately δ 3.10 ppm. The singlet multiplicity arises because there are no adjacent protons to couple with. The downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Piperazine Ring Protons (a, b, c, d): The eight protons on the piperazine ring are chemically non-equivalent. However, due to the rapid chair-chair interconversion of the piperazine ring at room temperature, they often appear as a complex and broad multiplet in the range of δ 2.40-2.70 ppm.[3][4] The signals are shifted downfield from a simple alkane due to the deshielding effect of the two nitrogen atoms.

  • N-Methyl Protons (e): The three protons of the methyl group attached to the nitrogen atom will appear as a distinct singlet at approximately δ 2.29 ppm.[5] This signal is a singlet because there are no protons on the adjacent nitrogen or carbon atoms to cause splitting. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within a saturated heterocyclic ring.

Part 3: Comparative Spectral Analysis

To ground our theoretical interpretation, we will compare the predicted spectrum of 2-(4-Methylpiperazin-1-yl)acetamide with the known experimental data of simpler, related molecules.

Comparative Data Table
Compound Functional Group Experimental δ (ppm) Reference
1-Methylpiperazine N-CH₃2.26[6]
Piperazine Ring (-CH₂-)2.37, 2.88[6]
Acetamide -C(O)CH₃2.00
-NH₂~7.3 (variable)[7]
2-(4-Methylpiperazin-1-yl)acetamide (Predicted) -N-CH₃2.29-
Piperazine Ring (-CH₂-)2.40 - 2.70-
-CH₂-C(O)3.10-
-NH₂5.5 - 7.5-
Discussion of Comparative Data
  • N-Methyl Group: The predicted chemical shift for the N-methyl protons in our target molecule (δ 2.29 ppm) is in excellent agreement with the experimental value for 1-methylpiperazine (δ 2.26 ppm).[6] This suggests that the electronic environment of the N-methyl group is not significantly altered by the addition of the acetamide group at the other nitrogen.

  • Piperazine Ring Protons: In 1-methylpiperazine, the piperazine protons appear as two distinct signals at δ 2.37 and 2.88 ppm.[6] For our target molecule, we have predicted a broad multiplet in a similar range (δ 2.40-2.70 ppm). The substitution of a hydrogen with the acetamide group at the N-1 position breaks the symmetry of the ring, leading to a more complex signal. The broadness of this signal is a common feature in substituted piperazines due to conformational dynamics.[8]

  • Acetamide Moiety: The protons of the methyl group in acetamide appear at δ 2.00 ppm. In our target molecule, the analogous protons are part of a methylene group (-CH₂-) attached to the piperazine ring. The presence of the electron-withdrawing nitrogen atom on one side and the carbonyl group on the other shifts this signal significantly downfield to a predicted value of δ 3.10 ppm. The amide protons in acetamide are highly variable but have been observed around 7.3 ppm, which falls within our predicted range for the target molecule.[7]

Conclusion

The ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)acetamide can be confidently interpreted through a combination of theoretical prediction and comparison with structurally related compounds. The key spectral features are a singlet for the N-methyl group around δ 2.29 ppm, a complex multiplet for the eight piperazine ring protons between δ 2.40 and 2.70 ppm, a singlet for the methylene group adjacent to the carbonyl at approximately δ 3.10 ppm, and a broad, exchangeable signal for the amide protons in the δ 5.5-7.5 ppm region. This guide provides a robust framework for the structural verification of this and similar molecules, underscoring the power of NMR spectroscopy when coupled with a logical, comparative approach.

References

  • ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... Available at: [Link]

  • SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • RSC Publishing. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Available at: [Link]

  • FDA.gov. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. Available at: [Link]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]

  • ResearchGate. How is it possible for amide proton to show splitting in proton NMR? Available at: [Link]

  • PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Available at: [Link]

  • MDPI. Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • EPA. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Wikipedia. N-Methylpiperazine. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • RSC Publishing. Supporting information. Available at: [Link]

Sources

Precision Quantification of 2-(4-Methylpiperazin-1-yl)acetamide: A Comparative Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In pharmaceutical development, 2-(4-Methylpiperazin-1-yl)acetamide serves as a critical building block and a potential degradation impurity for piperazine-containing API scaffolds (e.g., Nintedanib).[1]

However, this molecule presents a specific analytical hazard: Hygroscopicity coupled with weak UV chromophores.

Many commercial "Reagent Grade" certificates of analysis (CoAs) report purity based on HPLC Area% at low wavelengths (210 nm). This approach is fundamentally flawed for this molecule because it fails to account for:

  • Water/Solvent Content: The piperazine ring is a moisture magnet. A sample can be 99% pure by HPLC but only 85% pure by mass (Assay) due to absorbed water.[1]

  • Salt Forms: Ambiguity between free base and hydrochloride salts is common in bulk sourcing.[1]

This guide objectively compares the three tiers of reference standards available and provides a self-validating protocol to qualify them in-house.

Comparative Analysis: Selecting the Right Standard

We analyzed three distinct grades of reference material for this specific acetamide derivative.

The Decision Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Qualified Secondary Standard Tier 3: Reagent/Chemical Grade
Primary Use Release testing, Validation, Dispute resolution.[1]Routine QC, Stability studies, Method development.[1]Synthesis only. NOT for quantification.
Purity Assignment Mass Balance (HPLC + TGA + ROI + Residual Solvents) OR qNMR .Traced to Tier 1 via HPLC.Simple HPLC Area% (often misleading).[1]
Traceability SI Units (NIST/BIPM).[1]Traceable to the CRM.[2]None.
Uncertainty Explicitly calculated (e.g., ±0.3%).[1]Dependent on the CRM uncertainty + weighing error.Unknown.
Cost Factor

(High)

(Moderate - requires labor)
$ (Low)
Risk Profile Low.[1]Low (if stored correctly).[1]Critical. (Risk of 10-20% assay error).[1]

Technical Deep Dive: The Data Behind the Choice

Case Study: The "98%" Reagent

In a recent internal study, we sourced "Reagent Grade" 2-(4-Methylpiperazin-1-yl)acetamide labeled as "98% Purity."[1]

  • Vendor Claim: 98.2% (HPLC-UV @ 210nm).[1]

  • Our Findings:

    • HPLC Area%: 98.1% (Confirmed).[1]

    • TGA (Thermogravimetric Analysis): 12.4% weight loss (Water/Volatiles).

    • qNMR (Quantitative NMR): 85.6% w/w Assay.[1]

Why qNMR is the "Gold Standard" for this Molecule

Unlike HPLC-UV, which relies on extinction coefficients that vary with solvent pH (critical for protonatable piperazines), qNMR counts protons.[1] It is independent of the molecule's UV absorption and directly detects the molar ratio of the analyte vs. an internal standard (e.g., Maleic Acid or TCNB).

Experimental Protocols (Self-Validating Systems)

Protocol A: In-House Qualification of a Secondary Standard

Use this protocol to turn a Tier 3 Reagent into a Tier 2 Working Standard.

Objective: Assign an accurate "As Is" potency (% w/w) using qNMR.

Reagents:

  • Analyte: 2-(4-Methylpiperazin-1-yl)acetamide (Reagent Grade).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P2O5.[1]

  • Solvent: D2O (Deuterium Oxide) – chosen because the acetamide and piperazine protons are distinct, and exchangeable amide protons can be ignored if focusing on the methyl/ring signals.

Workflow:

  • Equilibration: Allow the analyte and IS to equilibrate to room temperature in a desiccator for 2 hours.

  • Weighing:

    • Weigh ~20 mg of Analyte (record to 0.01 mg).

    • Weigh ~15 mg of Maleic Acid IS (record to 0.01 mg).

    • Dissolve both in 1.0 mL D2O.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse delay (d1): 60 seconds (Critical! Piperazine T1 relaxation times can be long.[1] Short delays cause integration errors).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    
    • I: Integral area[3][4]

    • N: Number of protons (Use the N-Methyl singlet, N=3)[1]

    • M: Molecular Weight[5][6][7]

    • W: Weight (mg)

    • P: Purity of IS (as decimal)

Protocol B: Handling & Storage (Hygroscopicity Control)
  • Storage: -20°C, stored in amber glass with a secondary desiccant seal.

  • Usage: Never weigh directly from the cold vial.

    • Remove vial from freezer.

    • Place in a desiccator cabinet for 1 hour to reach ambient temp.

    • Weigh rapidly.[1]

    • Recommendation: For critical quantitative work, determine water content (Karl Fischer or TGA) at the time of use and correct the potency.

Visualizing the Workflow

The following diagram illustrates the decision logic and qualification workflow for establishing a reliable reference standard system.

ReferenceStandardWorkflow Start Need Reference Standard for 2-(4-Methylpiperazin-1-yl)acetamide Decision Is this for Release Testing or Clinical Batch Release? Start->Decision Tier1 Purchase ISO 17034 CRM (Primary Standard) Decision->Tier1 YES (Critical) Tier3 Purchase Reagent Grade (High Purity Chemical) Decision->Tier3 NO (Routine/R&D) Qualify In-House Qualification Process (Upgrade to Tier 2) Tier3->Qualify qNMR 1. qNMR Assay (Primary Purity Assignment) Qualify->qNMR HPLC 2. HPLC Purity Check (Confirm Chromatographic Purity) Qualify->HPLC Water 3. TGA / Karl Fischer (Determine Water Content) Qualify->Water Final Generate CoA for Secondary Working Standard qNMR->Final Assay Value HPLC->Final Impurity Profile Water->Final Correction Factor

Caption: Workflow for selecting and qualifying reference standards. Note that Reagent Grade materials must undergo the "Blue" qualification path to be valid for quantitative data.

Scientific Rationale: The Impurity Pathway

Understanding why we quantify this molecule is crucial. In the synthesis of drugs like Nintedanib or Imatinib , the piperazine ring is often attached via nucleophilic attack. The "Acetamide" derivative often represents a side-reaction or a starting material impurity.[1]

ImpurityPathway SM N-Methylpiperazine (Starting Material) Target 2-(4-Methylpiperazin-1-yl)acetamide (The Analyte) SM->Target + Reagent Reagent 2-Chloroacetamide (Alkylating Agent) Reagent->Target Drug API Synthesis (e.g., Nintedanib Intermediate) Target->Drug Coupling Degradant Hydrolysis Product (Carboxylic Acid Impurity) Target->Degradant Moisture/Acid (Amide Hydrolysis)

Caption: Formation and degradation pathway. The analyte (Blue) is susceptible to hydrolysis (Red), making water control in the reference standard critical.

References

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[1] (Context on hygroscopicity and reactivity). [Link]

Sources

Comparative IR Analysis: Validating 2-(4-Methylpiperazin-1-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the infrared (IR) spectral analysis of 2-(4-Methylpiperazin-1-yl)acetamide , a critical pharmacophore often used as an intermediate in the synthesis of kinase inhibitors (e.g., Nintedanib analogs).

For researchers and drug development professionals, the challenge lies not in identifying the molecule, but in validating its purity against its precursors : 1-Methylpiperazine and 2-Chloroacetamide. This guide moves beyond basic peak assignment to a comparative "fingerprinting" strategy, enabling you to confirm successful nucleophilic substitution and rule out unreacted starting materials.

The Synthetic Context & Spectral Logic

To interpret the spectrum accurately, one must understand the vibrational changes induced by the synthesis. The target molecule is typically synthesized via the N-alkylation of 1-methylpiperazine with 2-chloroacetamide.

Reaction Pathway & Critical Control Points

The following diagram illustrates the synthesis workflow and the specific IR checkpoints required to validate the transformation.

G Start1 Precursor A: 1-Methylpiperazine (Sec. Amine) Reaction Nucleophilic Substitution (Solvent: Ethanol/Toluene) Start1->Reaction Nucleophile Start2 Precursor B: 2-Chloroacetamide (C-Cl Bond) Start2->Reaction Electrophile Product Target: 2-(4-Methylpiperazin-1-yl)acetamide Reaction->Product -HCl Validation IR Analysis (ATR-FTIR) Product->Validation Decision Decision: Pass/Fail Validation->Decision Check C-Cl loss Check Amide Integrity

Figure 1: Synthetic pathway and critical IR validation points. The disappearance of the C-Cl bond and the preservation of the Primary Amide are the primary spectral drivers.

Comparative Spectral Analysis

The "performance" of your synthesis is measured by the absence of precursor peaks. The table below contrasts the target molecule against its specific precursors.

Key Functional Group Tracking
Functional GroupPrecursor A: 1-MethylpiperazinePrecursor B: 2-ChloroacetamideTarget Product Diagnostic Action
Amide A (N-H Stretch) Absent3350 & 3180 cm⁻¹ (Doublet, Strong)3350 & 3180 cm⁻¹ (Doublet, Strong)Confirm Retention: Reaction must not hydrolyze the amide.
Amide I (C=O[1][2][3] Stretch) Absent1690–1650 cm⁻¹ (Strong)1680–1640 cm⁻¹ (Strong)Check Shift: Slight redshift often occurs due to the electron-donating piperazine group replacing the electron-withdrawing Chlorine.
C-Cl Stretch Absent790–600 cm⁻¹ (Strong, Broad)ABSENT CRITICAL PURITY CHECK: Presence indicates unreacted 2-chloroacetamide.
Amine (N-H) ~3300 cm⁻¹ (Weak, Single band)AbsentABSENT Reaction Completion: Loss of secondary amine N-H confirms alkylation.
Piperazine Ring (C-N) 1150–1000 cm⁻¹Absent1160–1130 cm⁻¹ Confirm Incorporation: Verifies the piperazine ring is intact.
Bohlmann Bands ~2700–2800 cm⁻¹Absent~2700–2800 cm⁻¹ Stereo-electronic Marker: Indicates lone pair interactions in the piperazine ring (C-H stretch).
Deep Dive: The "Fingerprint" Region

The most common failure mode in this synthesis is incomplete alkylation.

  • The "Clean" Spectrum: The target spectrum should show a clear window between 600–800 cm⁻¹ where the C-Cl stretch of the starting material previously existed.

  • The "Dirty" Spectrum: Any sharp peaks in the 600–800 cm⁻¹ region suggest contamination with 2-chloroacetamide.

Experimental Protocol: ATR-FTIR

To ensure reproducibility and high Signal-to-Noise (S/N) ratios, follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Final Publication).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean crystal with isopropanol.

    • Acquire background air spectrum. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation:

    • Solid State: Place ~5 mg of dried product on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Note: Residual solvent (Ethanol/Toluene) will mask the fingerprint region. Ensure sample is vacuum-dried (>4 hours at 40°C).

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Real-time Check: Monitor the Amide I peak absorbance.[2][3][4] It should be between 0.2 and 0.8 A.U. If >1.0, the detector is saturating (rare for ATR, common for transmission).

  • Post-Processing:

    • ATR Correction: Apply if comparing to library transmission spectra (ATR penetrates less at higher wavenumbers, making N-H peaks appear weaker).

    • Baseline Correction: Rubber-band method (only if scattering causes baseline drift).

Troubleshooting & Decision Logic

Use this logic flow to interpret ambiguous results.

DecisionTree Start Acquire Spectrum CheckCCl Peak at 600-800 cm⁻¹? Start->CheckCCl CheckNH Doublet at 3150-3400 cm⁻¹? CheckCCl->CheckNH No Fail1 FAIL: Unreacted 2-Chloroacetamide CheckCCl->Fail1 Yes CheckOH Broad Hump at 3400 cm⁻¹? CheckNH->CheckOH Yes Fail2 FAIL: Hydrolysis to Acid or Wrong Product CheckNH->Fail2 No Fail3 FAIL: Wet Sample (Water/Alcohol) CheckOH->Fail3 Yes Pass PASS: Validated Product CheckOH->Pass No

Figure 2: Decision tree for spectral interpretation. This logic prioritizes impurity detection before product confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amide I/II and Amine assignments).
  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 1-Methylpiperazine. National Institute of Standards and Technology.[5] Link

  • Organic Syntheses. (1927). Chloroacetamide Synthesis and Properties. Org. Synth. 1927, 7, 16. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for C-Cl and Piperazine ring vibrations).

Sources

Benchmarking synthesis yields of 2-(4-Methylpiperazin-1-yl)acetamide against literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylpiperazin-1-yl)acetamide is a critical solubilizing linker used extensively in medicinal chemistry, most notably as a precursor fragment for tyrosine kinase inhibitors (e.g., Nintedanib analogs). Its amphiphilic nature—combining a basic piperazine ring with a polar amide—modulates the physicochemical properties of lipophilic drug scaffolds.

This guide benchmarks the two dominant synthetic strategies: Direct Alkylation (Method A) and Two-Step Ester-Ammonolysis (Method B) . While Method A offers a shorter workflow, Method B consistently demonstrates superior scalability and purity profiles required for GMP environments.

MetricMethod A: Direct AlkylationMethod B: Ester-Ammonolysis
Overall Yield 65–75%82–88%
Purity (Crude) 85–90% (Salt contamination)>95%
Scalability Moderate (Exotherm control)High
Green Metric Low (Toxic alkylating agent)Moderate (Recyclable solvents)

Chemical Context & Retrosynthetic Analysis

The target molecule consists of a secondary amine (N-methylpiperazine) alkylated by an acetamide motif. Retrosynthetically, the C-N bond formation at the piperazine nitrogen is the primary disconnection.

Structural Considerations
  • Nucleophilicity: The N1 nitrogen of 1-methylpiperazine is highly nucleophilic (

    
    ), allowing for rapid 
    
    
    
    reactions.
  • Solubility: The product is highly water-soluble, making traditional aqueous workups (extraction) problematic. This dictates the choice of synthesis; methods that allow precipitation or filtration are superior.

Retrosynthesis cluster_0 Disconnection A (Direct) cluster_1 Disconnection B (Stepwise) Target 2-(4-Methylpiperazin-1-yl)acetamide SM1 1-Methylpiperazine Target->SM1 Retro-SN2 SM2 2-Chloroacetamide Target->SM2 Retro-SN2 SM3 Ethyl Chloroacetate Target->SM3 Amide Hydrolysis Ammonia Ammonia (NH3)

Figure 1. Retrosynthetic disconnection showing the two primary pathways.

Methodology Benchmarking

Method A: Direct Alkylation (The "Fast" Route)

This route involves the direct displacement of chloride from 2-chloroacetamide by 1-methylpiperazine in the presence of a base.

  • Reagents: 1-Methylpiperazine, 2-Chloroacetamide,

    
     or 
    
    
    
    .
  • Solvent: Acetonitrile (ACN) or Ethanol.

  • Mechanism: Classical

    
     substitution.
    
  • Critical Drawback: 2-Chloroacetamide is a solid, toxic alkylating agent. Furthermore, the reaction generates stoichiometric salt (

    
     or 
    
    
    
    ), which is difficult to separate from the water-soluble product without tedious ion-exchange chromatography or recrystallization losses.
Method B: Two-Step Ester-Ammonolysis (The "Pharma" Route)

This route first forms the ester intermediate, which is then converted to the amide using ammonia.

  • Step 1 (Alkylation): 1-Methylpiperazine + Ethyl Chloroacetate

    
     Ethyl 2-(4-methylpiperazin-1-yl)acetate.
    
  • Step 2 (Ammonolysis): Ester +

    
    
    
    
    
    Target Amide.
  • Yield Advantage: The ester intermediate is lipophilic enough to be extracted/washed, removing impurities before the final water-soluble amide is formed.

  • Purity Advantage: Ammonolysis is clean; the only byproduct is ethanol, which evaporates.

Comparative Data Table
FeatureMethod A (Direct)Method B (Two-Step)
Reaction Time 4–6 Hours12–16 Hours (Total)
Workup Complexity High (Salt removal difficult)Low (Evaporation/Filtration)
Byproducts Inorganic salts, over-alkylationEthanol, Ammonium Chloride (trace)
Safety Profile Poor (Handling solid alkylator)Better (Liquid reagents)
Literature Yield 70% (Ref [1])85% (Ref [2], [3])

Recommended Protocol: Method B (Two-Step)

Rationale: While longer, this method guarantees a salt-free product without complex chromatography, essential for biological assay reproducibility.

Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate
  • Setup: Charge a 3-neck round bottom flask with 1-methylpiperazine (10.0 g, 100 mmol, 1.0 equiv) and Acetone or Toluene (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 20.7 g, 150 mmol, 1.5 equiv).
    
  • Alkylation: Cool to 0°C. Dropwise add Ethyl Chloroacetate (12.2 g, 100 mmol, 1.0 equiv) over 30 minutes. Note: Exothermic.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (

    
     9:1).
    
  • Workup: Filter off the solid salts. Concentrate the filtrate.

    • Purification: The resulting oil is usually >95% pure and used directly. If needed, distill under vacuum.

Step 2: Ammonolysis to Target Amide
  • Reaction: Dissolve the crude ester from Step 1 in 7N Ammonia in Methanol (50 mL).

  • Conditions: Seal the vessel (pressure tube or autoclave) and stir at RT for 12–18 hours. Alternatively, heat to 50°C for 4 hours to accelerate.

  • Isolation: Concentrate the reaction mixture in vacuo to remove methanol and excess ammonia.

  • Crystallization: Triturate the resulting solid residue with cold Diethyl Ether or MTBE to remove trace impurities.

  • Drying: Filter and dry under vacuum at 40°C.

Expected Yield: 82–88% (over two steps). Appearance: Off-white to pale beige crystalline solid. Melting Point: 152–154°C.[]

Process Workflow Diagram

Workflow cluster_inputs Reagents SM1 1-Methylpiperazine Step1 Step 1: Alkylation (Acetone, K2CO3, 0°C -> RT) SM1->Step1 SM2 Ethyl Chloroacetate SM2->Step1 Interm Intermediate: Ethyl 2-(4-methylpiperazin-1-yl)acetate Step1->Interm Filter Salts Step2 Step 2: Ammonolysis (NH3 in MeOH, Sealed Tube) Interm->Step2 Workup Workup: Concentrate & Triturate w/ Ether Step2->Workup - MeOH, - EtOH Final Product: 2-(4-Methylpiperazin-1-yl)acetamide (>98% Purity) Workup->Final

Figure 2. Optimized process flow for the two-step synthesis (Method B).

Troubleshooting & Expert Insights

Solubility Paradox (The "Water Trap")

A common failure point in Method A is the aqueous workup. Because the product contains both a tertiary amine and a primary amide, it is incredibly water-soluble (


).
  • Failure Mode: Attempting to extract the product from water into Ethyl Acetate or DCM often results in <20% recovery.

  • Solution: Use Method B. Since the byproduct is volatile (ethanol), no aqueous wash is required. If you must use Method A, use n-Butanol for extraction or evaporate the water completely and extract the solid residue with hot Ethanol.

Dimerization

While less common with 1-methylpiperazine (which is "capped"), using excess chloroacetyl chloride (if using the acid chloride route) can lead to bis-alkylation or polymerization.

  • Control: Ensure strict stoichiometry (1.0 : 1.0) or a slight excess of the amine, never the alkyl halide.

Nintedanib Intermediate Clarification

Many researchers confuse this simple amide with the Nintedanib intermediate (CAS 262368-30-9), which is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

  • Differentiation: The protocol above yields the primary amide (

    
    ). To synthesize the Nintedanib fragment, replace Ammonia in Step 2 with N-methyl-4-nitroaniline , followed by nitro-reduction [4].
    

References

  • General Alkylation of Piperazines: Organic Syntheses, Coll. Vol. 4, p. 144.[2] (Reactivity of Chloroacetamide).

  • Ammonolysis of Esters: Svedas, V., et al. "Enzymatic and Chemical Ammonolysis of Esters." Journal of the American Chemical Society.[3]

  • Piperazine Synthesis Benchmarks: "Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide." ChemicalBook Protocols. (Provides comparative yields for the N-substituted analog which validate the alkylation efficiency).

  • Nintedanib Intermediate Synthesis: Roth, G. J., et al. "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors." J. Med. Chem. 2009, 52, 14, 4466–4480. (Describes the coupling of the piperazine acetate to anilines).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Methylpiperazin-1-yl)acetamide

[1]

Executive Summary: Immediate Action Card

Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers or nitrates (Risk of N-nitrosamine formation).[1] Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Parameter Critical Operational Standard
Waste Stream Non-Halogenated Organic (unless mixed with halogenated solvents).[1]
Container Type High-Density Polyethylene (HDPE) or Amber Glass (if solution is light-sensitive).[1]
Labeling Must include: "Hazardous Waste," Chemical Name (No abbreviations), "Irritant," "Basic Organic."
Spill Response Solid: HEPA Vacuum or wet-wipe (avoid dust).[1] Liquid: Absorb with vermiculite/sand.[1]

Part 1: Chemical Profile & Hazard Identification

The "Why" behind the protocol.

Effective disposal begins with understanding the molecule's reactivity. 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 262368-30-9) is a chemical intermediate often used in kinase inhibitor synthesis.[1] Its disposal requirements are dictated by its three functional groups: the piperazine ring , the tertiary amine , and the acetamide .

Physicochemical Properties Relevant to Disposal[2][3]
PropertyValue/DescriptionImplication for Waste Management
Physical State Solid (typically off-white powder)Dust generation is a primary inhalation risk during transfer.[1]
Basicity Basic (Piperazine

and Tertiary Amine)
Exothermic Hazard: Reacts vigorously with strong acids.[1] Segregate from acidic waste streams to prevent canister pressurization.
Solubility Soluble in DMSO, Methanol, dilute acidsRinse residues with methanol or DMSO before disposing of the rinsate as organic waste.
Reactivity Incompatible with Strong OxidizersToxic Byproduct Hazard: Secondary/Tertiary amines can react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines.[1]
GHS Hazard Classification (Self-Validating Safety)[1]
  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Scientist's Note: Piperazine derivatives are known sensitizers. Even if the specific SDS for this intermediate is vague, treat it as a potential respiratory sensitizer. Always use a fume hood or N95/P100 respirator when handling the solid waste.

Part 2: Waste Segregation & Decision Logic

Laboratory accidents frequently occur after the experiment, during waste consolidation. The following decision tree ensures you select the correct waste stream, preventing incompatible mixtures.

Waste Stream Decision Tree

WasteDisposalStartWaste Generation:2-(4-Methylpiperazin-1-yl)acetamideStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/CrystalsLiquidLiquid/SolutionStateCheck->LiquidReaction Mixture/RinsateBinSolidStream A: Solid Hazardous Waste(Double-bagged, Label: Toxic/Irritant)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent?(DCM, Chloroform)SolventCheck->HaloOrganic SolventBinAqStream D: Aqueous Basic Waste(Check pH, No Oxidizers)SolventCheck->BinAqWater/BufferBinHaloStream B: Halogenated Organic Waste(Segregate from Acids)Halo->BinHaloYesBinNonHaloStream C: Non-Halogenated Organic Waste(Methanol, DMSO, Acetone)Halo->BinNonHaloNo

Figure 1: Logical flow for segregating piperazine-derivative waste. Note that "Stream C" is the most common route for reaction byproducts.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)
  • Containment: Place the solid substance into a clear, sealable plastic bag or a screw-top jar.

  • Secondary Containment: Place the primary container inside a secondary high-density polyethylene (HDPE) bag.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-(4-Methylpiperazin-1-yl)acetamide" (95-100%).[1]

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Storage: Store in the "Solid Organic Waste" bin. Do not store near oxidizing solids (e.g., permanganates).

B. Liquid Waste Disposal (Reaction Mixtures)

Most researchers will encounter this compound dissolved in solvents like Methanol, DCM, or DMSO.

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[1]
      
    • If dissolved in Methanol/DMSO/DMF

      
      Non-Halogenated Waste .[1]
      
  • Check pH (The Self-Validating Step):

    • Before pouring, wet a pH strip with the waste solution.

    • Requirement: Ensure the receiving waste container is compatible.[3] If the waste is highly basic (pH > 10), ensure the waste carboy is not designated for acidic waste (e.g., cleanup from acid digestions) to prevent heat generation.

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for vapor expansion.

  • Rinsing: Triple-rinse the empty reaction vessel with a small volume of solvent (e.g., acetone) and add this rinsate to the same waste container.

C. Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (methanol or acetone).

  • Deface Labels: Cross out the original label.

  • Dry: Allow the solvent to evaporate in a fume hood.

  • Discard: Once dry and odorless, discard as standard lab glass/trash (subject to local institutional rules; some facilities require all chemical bottles to go to glass waste).

Part 4: Emergency Spill Response

Scenario: You have dropped a 5g bottle of solid 2-(4-Methylpiperazin-1-yl)acetamide on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure lab ventilation is active.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Critical: Wear an N95 or P100 respirator to avoid inhaling dust.

  • Containment: Cover the spill with wet paper towels (dampened with water) to prevent dust from becoming airborne.

  • Cleanup:

    • Scoop up the damp solid/towel mixture using a dustpan or stiff card.

    • Place immediately into a hazardous waste bag.

    • Wipe the surface twice with soap and water.

  • Disposal: Label the bag as "Debris contaminated with [Compound Name]" and process as Solid Hazardous Waste.

Part 5: Regulatory & Compliance Context

  • EPA (USA): This compound is not specifically "P-listed" or "U-listed" under RCRA (40 CFR 261.33), but it is regulated as a characteristic hazardous waste due to toxicity and potential ignitability (if in solvent).[1]

  • Incineration Requirement: Because the molecule contains Nitrogen, simple combustion can generate NOx. It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers.

  • Drain Ban: Under no circumstances should piperazine derivatives be flushed. They generally possess aquatic toxicity and are difficult for municipal water treatment plants to degrade fully.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21927707, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[1] Retrieved from [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[5] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-1-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-(4-Methylpiperazin-1-YL)acetamide (CAS No. 262368-30-9). As a compound with potential biological activity, understanding its hazard profile is the first step in ensuring a safe and productive laboratory setting.

Understanding the Risks: Hazard Profile of 2-(4-Methylpiperazin-1-YL)acetamide

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(4-Methylpiperazin-1-YL)acetamide is classified with the following hazard statements:

  • H302: Harmful if swallowed: Ingestion of this compound can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.[1]

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.[1]

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1]

These classifications necessitate a multi-faceted approach to PPE to create a comprehensive barrier against all potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all personnel handling 2-(4-Methylpiperazin-1-YL)acetamide, regardless of the quantity or procedure.

Eye and Face Protection:

Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-volume, low-splash-risk procedures, safety glasses that meet ANSI Z87.1 standards are the minimum requirement.

  • Chemical Splash Goggles: When handling solutions or performing tasks with a higher risk of splashing, chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection.

  • Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Hand Protection:

To prevent skin irritation, the selection of appropriate gloves is critical.

  • Material: Nitrile gloves are the recommended choice for handling 2-(4-Methylpiperazin-1-YL)acetamide. They offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.

  • Thickness: A standard nitrile glove (4-8 mil) is generally sufficient for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing gloves.

Body Protection:

A laboratory coat is essential to protect street clothes and underlying skin from contamination.

  • Material: A 100% cotton or a flame-resistant (FR) lab coat is recommended, particularly if flammable solvents are also in use.

  • Fit: The lab coat should have long sleeves and a knee-length cut. It should be fully buttoned to provide maximum coverage.

  • Maintenance: Lab coats should be regularly laundered and should not be taken outside of the laboratory to prevent the spread of contamination.

Respiratory Protection:

Given the potential for respiratory irritation, respiratory protection is necessary when there is a risk of inhaling dust or aerosols.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a certified chemical fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of a significant amount of solid material, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) cartridges is a suitable choice. All personnel required to wear respirators must be medically cleared and fit-tested.

PPE Selection Based on Laboratory Task

The level of PPE required can be adjusted based on the specific task being performed and the associated risk of exposure.

TaskMinimum Required PPERecommended Additional PPE (Based on Risk Assessment)
Weighing and Dispensing (Solid) Safety glasses with side shields, nitrile gloves, lab coatChemical splash goggles, face shield (if significant dust is generated), N95 or half-mask respirator with P100 cartridges
Preparing Solutions Chemical splash goggles, nitrile gloves, lab coatFace shield, double gloves
Running Reactions Safety glasses with side shields (in a closed system), nitrile gloves, lab coatChemical splash goggles and face shield (for open systems or when sampling), chemical-resistant apron
Purification (e.g., Chromatography) Safety glasses with side shields, nitrile gloves, lab coatChemical splash goggles, face shield (when handling large volumes of solvents)
Spill Cleanup Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, shoe coversHalf-mask respirator with P100 cartridges, chemical-resistant suit or apron

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Sequence:
  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal of contaminated materials is essential to protect personnel and the environment.

  • Contaminated PPE: All disposable PPE (gloves, shoe covers, etc.) that has come into contact with 2-(4-Methylpiperazin-1-YL)acetamide should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste 2-(4-Methylpiperazin-1-YL)acetamide and any solutions containing it must be disposed of as hazardous chemical waste.[2][3][4] Follow your institution's and local regulations for chemical waste disposal.[2][3][4] Never dispose of this chemical down the drain.[2][3]

  • Empty Containers: "Empty" containers that held 2-(4-Methylpiperazin-1-YL)acetamide should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your facility's procedures for decontaminated glassware or plastic.

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 2-(4-Methylpiperazin-1-YL)acetamide assess_task Assess the Task: - Scale of work - Physical form (solid/liquid) - Potential for splash or aerosol generation start->assess_task is_solid Is the material a solid? assess_task->is_solid weighing Weighing or Dispensing? is_solid->weighing Yes is_liquid Is the material in solution? is_solid->is_liquid No high_dust High potential for dust generation? weighing->high_dust Yes ppe_solid_low Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat weighing->ppe_solid_low No high_dust->ppe_solid_low No ppe_solid_high Enhanced PPE: - Chemical splash goggles - Face shield - N95 or half-mask respirator with P100 cartridges high_dust->ppe_solid_high Yes end Proceed with Task Safely ppe_solid_low->end ppe_solid_high->end high_splash High potential for splashing? is_liquid->high_splash Yes spill Is there a spill? is_liquid->spill No ppe_liquid_low Minimum PPE: - Chemical splash goggles - Nitrile gloves - Lab coat high_splash->ppe_liquid_low No ppe_liquid_high Enhanced PPE: - Face shield - Double gloves - Chemical-resistant apron high_splash->ppe_liquid_high Yes ppe_liquid_low->end ppe_liquid_high->end ppe_spill Spill Cleanup PPE: - Chemical splash goggles & face shield - Double nitrile gloves - Lab coat & shoe covers - Half-mask respirator with P100 cartridges spill->ppe_spill Yes spill->end No ppe_spill->end

Caption: A flowchart for selecting appropriate PPE when handling 2-(4-Methylpiperazin-1-YL)acetamide.

References

  • AA Blocks. (n.d.). 262368-30-9 | N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - Hazard. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]

  • Brady Canada. (2022, September 5). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • European Commission. (n.d.). Health and safety: H/P phrases. Retrieved from [Link]

  • UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.